2-(4-n-Hexylphenylamino)-1,3-thiazoline
Description
Structure
3D Structure
Properties
CAS No. |
117536-41-1 |
|---|---|
Molecular Formula |
C15H22N2S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N-(4-hexylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H22N2S/c1-2-3-4-5-6-13-7-9-14(10-8-13)17-15-16-11-12-18-15/h7-10H,2-6,11-12H2,1H3,(H,16,17) |
InChI Key |
ZMXJKNOGAZKJQO-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)NC2=NCCS2 |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC2=NCCS2 |
Synonyms |
2-(4-n-hexylphenylamino)-1,3-thiazoline MDL 20,245 MDL 20245 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-n-Hexylphenylamino)-1,3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, two-step protocol for the synthesis of the target molecule, 2-(4-n-Hexylphenylamino)-1,3-thiazoline. The synthesis involves the preparation of an N-arylthiourea intermediate, followed by a cyclization reaction to form the thiazoline ring. The methodologies presented are based on established and reliable chemical transformations for analogous structures.
Logical Overview of the Synthetic Strategy
The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the formation of the key intermediate, N-(4-n-Hexylphenyl)thiourea, from 4-n-Hexylaniline. The subsequent and final step is the construction of the 1,3-thiazoline ring through the cyclization of the thiourea intermediate with a suitable three-carbon electrophile.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(4-n-Hexylphenyl)thiourea
This procedure details the synthesis of the N-arylthiourea intermediate from the corresponding aniline.
Reaction Scheme:
4-n-Hexylaniline + NH₄SCN --(HCl, H₂O)--> N-(4-n-Hexylphenyl)thiourea
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 4-n-Hexylaniline | 177.30 | 1.0 | 177.3 g |
| Ammonium Thiocyanate | 76.12 | 1.2 | 91.3 g |
| Hydrochloric Acid (conc.) | 36.46 | - | 150 mL |
| Water | 18.02 | - | 500 mL |
| Ethanol | 46.07 | - | As needed |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 500 mL of water and 150 mL of concentrated hydrochloric acid.
-
While stirring, add 177.3 g (1.0 mol) of 4-n-hexylaniline to the acidic solution.
-
To the resulting slurry, add 91.3 g (1.2 mol) of ammonium thiocyanate.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure N-(4-n-Hexylphenyl)thiourea.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Expected Yield and Characterization:
-
Yield: 70-85%
-
Appearance: White to off-white crystalline solid.
-
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Step 2: Synthesis of this compound
This protocol describes the cyclization of N-(4-n-Hexylphenyl)thiourea with 1,3-dibromopropane to form the target thiazoline derivative.
Reaction Scheme:
N-(4-n-Hexylphenyl)thiourea + 1,3-Dibromopropane --(Ethanol, Reflux)--> this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| N-(4-n-Hexylphenyl)thiourea | 250.43 | 1.0 | 250.4 g |
| 1,3-Dibromopropane | 201.86 | 1.1 | 222.0 g (114 mL) |
| Ethanol (absolute) | 46.07 | - | 1 L |
| Sodium Bicarbonate (sat. aq.) | 84.01 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Hexane | 86.18 | - | As needed |
Procedure:
-
In a 2 L round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 250.4 g (1.0 mol) of N-(4-n-Hexylphenyl)thiourea in 1 L of absolute ethanol.
-
To this solution, add 222.0 g (1.1 mol) of 1,3-dibromopropane.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 500 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
Expected Yield and Characterization:
-
Yield: 60-75%
-
Appearance: Pale yellow oil or low-melting solid.
-
Characterization: The final structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Synthesis Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound, from starting materials to the final purified product.
Caption: Detailed workflow for the synthesis of this compound.
An In-depth Technical Guide on the Chemical Properties of 2-(4-n-Hexylphenylamino)-1,3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazoline and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. The 2-aminothiazole scaffold is a key structural motif in numerous clinically used drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1] The introduction of an N-aryl substituent at the 2-amino position can significantly modulate the biological and physicochemical properties of the thiazoline core. This guide focuses on the predicted chemical properties, synthesis, and potential biological activities of a specific derivative, 2-(4-n-Hexylphenylamino)-1,3-thiazoline, based on the extensive literature available for its analogs. The n-hexyl substituent on the phenyl ring is expected to enhance lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profile.
Predicted Chemical Properties
The chemical properties of this compound can be inferred from its constituent functional groups: a 1,3-thiazoline ring, a secondary arylamine, and an n-hexyl substituted phenyl group.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₅H₂₂N₂S |
| Molecular Weight | 262.42 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Poorly soluble in water. |
| Lipophilicity (LogP) | The n-hexyl group will significantly increase the lipophilicity compared to the unsubstituted analog. |
| Tautomerism | The compound can exist in two tautomeric forms: the amino form (this compound) and the imino form (2-(4-n-Hexylphenylimino)-1,3-thiazolidine). The predominant tautomer can be influenced by the solvent and solid-state packing. Spectroscopic methods like NMR are crucial for distinguishing between these forms.[2] |
Synthesis
The synthesis of this compound can be approached through established methods for the preparation of 2-aminothiazoline derivatives. A common and effective method is a variation of the Hantzsch thiazole synthesis, involving the reaction of a thiourea derivative with a 1,2-dihaloethane.
General Synthetic Protocol
A plausible synthetic route involves the reaction of N-(4-n-hexylphenyl)thiourea with 1,2-dibromoethane.
Experimental Protocol:
-
Preparation of N-(4-n-Hexylphenyl)thiourea:
-
To a solution of 4-n-hexylaniline (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add an equimolar amount of a thiocyanate salt (e.g., ammonium thiocyanate) and an acid catalyst (e.g., hydrochloric acid).
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon cooling, the N-(4-n-hexylphenyl)thiourea product is expected to precipitate and can be collected by filtration, washed with cold solvent, and dried.
-
-
Synthesis of this compound:
-
A mixture of N-(4-n-hexylphenyl)thiourea (1 equivalent) and 1,2-dibromoethane (1.1 equivalents) in a polar aprotic solvent like ethanol or isopropanol is refluxed for several hours.
-
The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a base (e.g., sodium bicarbonate solution) to neutralize the hydrobromide salt formed.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]
-
Synthesis Workflow Diagram
References
Spectroscopic Analysis of 2-(4-n-Hexylphenylamino)-1,3-thiazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(4-n-Hexylphenylamino)-1,3-thiazoline. In the absence of direct experimental data for this specific molecule, this document serves as a predictive guide based on the analysis of its constituent chemical moieties. It covers the theoretical principles and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed, adaptable experimental protocols are provided to facilitate the acquisition of high-quality spectroscopic data. All quantitative predictions are summarized in structured tables, and key workflows are visualized using diagrams to aid in the practical application of these analytical techniques in a research and development setting.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in pharmacologically active compounds. A thorough structural characterization is paramount for any research involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating and confirming the chemical structure of organic molecules. This guide presents a detailed predictive analysis of the spectroscopic signature of this compound, offering a valuable resource for researchers in the field.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound based on the known spectral properties of its structural components: the n-hexyl group, the p-disubstituted benzene ring, the secondary amine, and the 1,3-thiazoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the aliphatic hexyl chain, the aromatic protons on the phenyl ring, the protons of the thiazoline ring, and the N-H proton of the secondary amine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to NH) | 7.0 - 7.2 | d | 2H |
| Aromatic (meta to NH) | 6.8 - 7.0 | d | 2H |
| N-H | 5.0 - 7.0 | br s | 1H |
| Thiazoline CH₂-N | 3.8 - 4.2 | t | 2H |
| Thiazoline CH₂-S | 3.2 - 3.6 | t | 2H |
| Ar-CH₂ | 2.5 - 2.7 | t | 2H |
| (CH₂)₄ | 1.2 - 1.6 | m | 8H |
| CH₃ | 0.8 - 1.0 | t | 3H |
Chemical shifts are relative to TMS (δ 0.00). Predicted values are based on analogous structures and may vary depending on the solvent and concentration.
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (Thiazoline C2) | 160 - 170 |
| Aromatic C (ipso to NH) | 140 - 150 |
| Aromatic C (ipso to hexyl) | 135 - 145 |
| Aromatic CH (meta to NH) | 128 - 130 |
| Aromatic CH (ortho to NH) | 115 - 125 |
| Thiazoline CH₂-N | 50 - 60 |
| Thiazoline CH₂-S | 30 - 40 |
| Ar-CH₂ | 35 - 45 |
| (CH₂)₄ | 22 - 32 |
| CH₃ | 13 - 15 |
Chemical shifts are relative to TMS (δ 0.00). Predicted values are based on analogous structures and may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Imine | C=N Stretch | 1620 - 1680 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |
| Amine | C-N Stretch | 1200 - 1350 | Medium |
| Aromatic C-H Bend | C-H Bend (out-of-plane) | 800 - 850 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 277.1733 | Molecular ion with a proton. This would be the base peak in ESI-MS. |
| [M+Na]⁺ | 299.1552 | Sodium adduct, commonly observed in ESI-MS. |
Expected Fragmentation:
Under collision-induced dissociation (CID) in MS/MS experiments, the protonated molecule [M+H]⁺ is expected to fragment. Key fragmentations could include:
-
Cleavage of the n-hexyl chain.
-
Loss of the thiazoline ring.
-
Fragmentation of the thiazoline ring itself.
-
Cleavage of the C-N bond connecting the phenyl and thiazoline moieties.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300-600 MHz spectrometer.
-
Data Acquisition:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the spectral width to approximately -2 to 12 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum.
-
Calibrate the spectrum using the TMS signal at 0 ppm.
-
Integrate the signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
-
Sample Preparation: Dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.[1][3]
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Data Acquisition:
-
Use a broadband proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0 to 220 ppm.[3]
-
Use a 30-45° pulse angle to reduce relaxation times.
-
Set a short relaxation delay (e.g., 2 seconds).
-
Acquire a larger number of scans (hundreds to thousands) due to the low natural abundance of ¹³C.[3]
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[4]
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR):
-
Place a small amount of the solid or liquid sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet - for solids):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Place the sample in the IR beam path.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
ESI-MS Protocol
-
Sample Preparation:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[5][6]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with electrospray ionization, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.[5]
-
-
Instrument Setup:
-
Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
For MS/MS, select the [M+H]⁺ ion as the precursor and apply collision energy to induce fragmentation.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion and any adducts.
-
Interpret the fragmentation pattern from the MS/MS spectrum to confirm the structure.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationships between the different analytical techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis.
Caption: Integration of data from different spectroscopic techniques.
Conclusion
This guide provides a predictive framework for the comprehensive spectroscopic analysis of this compound. By combining the expected data from NMR, IR, and MS, researchers can confidently identify and characterize this molecule. The detailed experimental protocols offer a starting point for acquiring high-quality data, which is essential for accurate structure elucidation in the context of drug discovery and development. The provided visualizations aim to clarify the analytical workflow and the synergistic relationship between these powerful spectroscopic methods.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent chemical versatility allows for facile structural modifications, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative activity data, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Activity
2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[1][2] The anticancer efficacy of these compounds is often attributed to their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-aminothiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | PC12 (Pheochromocytoma) | 0.51 | [1] |
| HepG2 (Hepatocellular carcinoma) | 0.57 | [1] | |
| Compound 2 | H1299 (Non-small cell lung cancer) | 4.89 | [1] |
| SHG-44 (Glioma) | 4.03 | [1] | |
| Compound 3 | A549 (Lung adenocarcinoma) | 8.64 | [1] |
| HeLa (Cervical cancer) | 6.05 | [1] | |
| HT29 (Colorectal adenocarcinoma) | 0.63 | [1] | |
| Compound 4 | HS 578T (Breast cancer) | 0.8 | [3][4] |
| Compound 5 | MCF-7 (Breast adenocarcinoma) | 2.49 | [5] |
| PC9 (Non-small cell lung cancer) | 1.05 | [5] | |
| HCC827 (Non-small cell lung cancer) | 3.43 | [5] | |
| Compound 6 | HCT116 (Colorectal carcinoma) | 6.43 | [5] |
| A549 (Lung adenocarcinoma) | 9.62 | [5] | |
| A375 (Melanoma) | 8.07 | [5] | |
| Compound 7 | HepG2 (Hepatocellular carcinoma) | 9.99 | [5] |
| HCT-116 (Colorectal carcinoma) | 7.44 | [5] | |
| MCF-7 (Breast adenocarcinoma) | 8.27 | [5] |
Signaling Pathways in Anticancer Activity
Several signaling pathways have been identified as targets for the anticancer action of 2-aminothiazole derivatives. These include the inhibition of crucial kinases that regulate cell cycle progression and signal transduction.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
2-Aminothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Antimicrobial Activity
2-Aminothiazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] Their mechanism of action often involves the inhibition of essential microbial enzymes.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 8 | Staphylococcus aureus | 4 - 16 | [3] |
| Staphylococcus epidermidis | 4 - 16 | [3] | |
| Compound 9 | Escherichia coli | 8 | [3] |
| Compound 10 | Escherichia coli | 32 | [6] |
| Staphylococcus aureus | 16 | [6] | |
| Compound 11 | Candida albicans | 16 | [6] |
| Aspergillus niger | 16 | [6] | |
| ENOblock | Acinetobacter baumannii | 8 - 32 | [7] |
Mechanism of Antimicrobial Action
One of the key mechanisms underlying the antibacterial activity of some 2-aminothiazole derivatives is the inhibition of enolase, a crucial enzyme in the glycolytic pathway.[7]
Experimental Protocol: Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the antimicrobial susceptibility of microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
2-Aminothiazole derivatives
-
Solvent (e.g., DMSO)
-
Standard antibiotic disks (positive control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of the agar plate to create a lawn of growth.
-
Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the 2-aminothiazole derivative onto the surface of the inoculated agar. Also, place a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.
Quantitative Anti-inflammatory Activity Data
The following table shows the in vivo anti-inflammatory activity of a representative 2-aminothiazole derivative in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Compound 12 | 10 | 45.2 | [8] |
| 30 | 68.7 | [8] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of some 2-aminothiazole derivatives are linked to the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in saline)
-
2-Aminothiazole derivatives
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of the 2-aminothiazole derivative).
-
Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Enzyme Inhibition
In addition to the enzymes mentioned above, 2-aminothiazole derivatives have been found to inhibit other enzymes with therapeutic relevance, such as acetylcholinesterase and carbonic anhydrase.
Quantitative Enzyme Inhibition Data
The following table provides the inhibitory constants (Ki) of some 2-aminothiazole derivatives against specific enzymes.
| Compound ID | Enzyme | Ki (µM) | Reference |
| Compound 13 | Protein Kinase CK2 | 0.3 - 0.6 | [9] |
| Compound 14 | 5-Lipoxygenase | 0.9 | [8] |
| Compound 15 | Acetylcholinesterase | 0.129 | [3] |
| Compound 16 | Carbonic Anhydrase I | 0.008 | [3] |
| Compound 17 | Carbonic Anhydrase II | 0.124 | [3] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
2-Aminothiazole derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the 2-aminothiazole derivative (inhibitor), and the AChE enzyme solution. Incubate for a pre-determined time.
-
Color Development: Add DTNB to the wells.
-
Initiation of Reaction: Add the substrate ATCI to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at different time points.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition and determine the IC50 or Ki value of the inhibitor.
Conclusion
The 2-aminothiazole scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. The derivatives of this core structure exhibit a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is anticipated that this information will serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of 2-aminothiazole derivatives.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
literature review on 2-(phenylamino)-1,3-thiazoline analogs
An In-Depth Technical Guide to 2-(Phenylamino)-1,3-Thiazoline Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-thiazole and its partially saturated analog, 1,3-thiazoline, are privileged heterocyclic scaffolds in medicinal chemistry. When substituted at the 2-position with a phenylamino (anilino) group, these compounds exhibit a remarkable range of biological activities, positioning them as promising candidates for drug development. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 2-(phenylamino)-1,3-thiazoline analogs and their closely related chemical structures, including the aromatic 2-(phenylamino)-1,3-thiazoles and 2-(phenylamino)-1,3-thiazolidin-4-ones. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for their synthesis and biological evaluation, and uses logical diagrams to illustrate synthetic and mechanistic pathways.
Introduction
Thiazole-containing compounds are integral to numerous FDA-approved drugs and biologically active natural products.[1] The 2-aminothiazole core, in particular, is a versatile pharmacophore known for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] The introduction of a phenylamino (anilino) substituent at the 2-position significantly influences the molecule's biological profile, often enhancing its potency and target specificity.
It is important to note the chemical relationship between the thiazoline and thiazole cores. 2-(Phenylamino)-1,3-thiazole exists in tautomeric equilibrium with its 2-(phenylimino)-1,3-thiazoline form. While the aromatic thiazole form is often more stable and more frequently described in the literature, the underlying scaffold's potential for bioactivity is shared. This review also encompasses the 2-(phenylamino)-1,3-thiazolidin-4-one scaffold, a saturated analog with a carbonyl group at the 4-position, which has emerged as a potent anticancer agent.[3] This guide will explore these closely related structures to provide a holistic view of their therapeutic potential.
Synthetic Strategies
The synthesis of 2-(phenylamino)thiazole and thiazoline derivatives is primarily achieved through well-established cyclocondensation reactions. The most prominent of these is the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone method for creating the 2-aminothiazole ring. The reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the synthesis of the target analogs, N-phenylthiourea is used as a key reactant. This method is highly versatile, allowing for a wide variety of substituents on both the thiazole ring (derived from the α-haloketone) and the exocyclic amino group.[4]
Caption: General workflow for Hantzsch synthesis of 2-(phenylamino)thiazole analogs.
Synthesis of 2-(Phenylamino)-1,3-thiazolidin-4-ones
A distinct synthetic route is employed for the thiazolidin-4-one derivatives. This multi-step process typically begins with the formation of a Schiff base from a substituted aromatic aldehyde and N-phenylhydrazine. The subsequent cyclization with an α-mercaptocarboxylic acid, such as 2-mercaptopropionic acid, in a solvent like DMF yields the final 2,3,5-substituted 1,3-thiazolidin-4-one core.[3]
Biological Activities and SAR
2-(Phenylamino)-1,3-thiazoline analogs have demonstrated significant potential primarily in two therapeutic areas: oncology and infectious diseases.
Anticancer Activity
This class of compounds has shown potent activity against various cancer cell lines, often by inhibiting key cellular enzymes like cyclin-dependent kinases (CDKs).
-
2-(Phenylamino)-1,3-thiazolidin-4-ones: A study evaluating a series of these compounds against Dalton's Lymphoma Ascites (DLA) cancer cells revealed potent cytotoxic effects.[3] The structure-activity relationship indicated that substitutions on the phenyl ring at the 2-position of the thiazolidinone core were critical for activity. Specifically, compounds bearing di-chloro (2,3-dichloro or 2,4-dichloro) or bromo (4-bromo) substituents exhibited the highest percentage of tumor cell inhibition. The compound 2-(2,4-dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one (Compound 4c in the study) was identified as the most potent, with a 70% inhibition of DLA cells in vitro at 100 µg/mL and a 72.25% increase in lifespan in an in vivo DLA mouse model.[3]
-
CDK Inhibition: Certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as potent inhibitors of transcriptional CDKs, particularly CDK9.[5][6] These kinases are crucial for regulating gene transcription, and their inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells. SAR studies revealed that bulky substituents on the C2-aniline moiety are important for potency and selectivity against CDK9.[6]
Caption: Simplified pathway showing how inhibition of CDK9 by thiazole analogs can induce apoptosis.
Table 1: Anticancer Activity of 2-(Phenylamino)-1,3-thiazoline Analogs
| Compound Class | Specific Analog | Target/Assay | Activity | Reference |
|---|---|---|---|---|
| 1,3-Thiazolidin-4-one | 2-(2,4-Dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one | DLA Cells (In Vitro) | 70% Inhibition @ 100 µg/mL | [3] |
| 1,3-Thiazolidin-4-one | 2-(2,3-Dichlorophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one | DLA Cells (In Vitro) | 68% Inhibition @ 100 µg/mL | [3] |
| 1,3-Thiazolidin-4-one | 2-(4-Bromophenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-one | DLA Cells (In Vitro) | 61% Inhibition @ 100 µg/mL | [3] |
| Thiazolyl-pyrimidine | 5-CN-pyrimidine analog (12l) | CDK9/CycT1 (Ki) | 0.007 µM | [6] |
| Thiazolyl-pyrimidine | 5-CN-pyrimidine analog (12l) | HCT116 Cells (GI₅₀) | 0.03 µM |[6] |
Antimicrobial Activity
Derivatives of 2-(phenylamino)thiazole have been synthesized and screened for their ability to inhibit the growth of pathogenic bacteria and fungi. A study on a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated notable antimicrobial effects, with a more pronounced activity against Gram-positive bacteria.[4]
The most potent compound from this series, 4-(4-(4-(4-bromophenyl)thiazol-2-yl)phenyl)-N-(4-fluorophenyl)thiazol-2-amine (Compound 3e in the study), exhibited the highest growth inhibitory effect against all tested pathogens. Its minimum inhibitory concentration (MIC) was 31.25 µg/mL against the Gram-positive strains (Staphylococcus aureus and Bacillus cereus) and a remarkable 7.81 µg/mL against the fungal Candida strains (C. albicans and C. parapsilosis).[4] This suggests that specific halogen substitutions on the terminal phenyl rings are beneficial for antimicrobial activity.
Table 2: Antimicrobial Activity (MIC, µg/mL) of a Lead 2-(Phenylamino)thiazole Analog
| Compound | S. aureus (ATCC 25923) | B. cereus (ATCC 10987) | E. coli (ATCC 25922) | C. albicans (ATCC 10231) | C. parapsilosis (ATCC 22019) | Reference |
|---|---|---|---|---|---|---|
| Compound 3e | 31.25 | 31.25 | > 500 | 7.81 | 7.81 | [4] |
| Ciprofloxacin | 0.97 | 0.97 | 0.97 | - | - | [4] |
| Fluconazole | - | - | - | 3.9 | 3.9 |[4] |
Key Experimental Protocols
General Synthesis of 2-(Phenylamino)thiazole Derivatives (Hantzsch Method)
This protocol is adapted from the synthesis of N-phenyl-4-aryl-thiazol-2-amines.[4]
-
Reactant Preparation: Dissolve N-phenylthiourea (10 mmol) in absolute ethanol (50 mL).
-
Addition: To the solution, add the appropriate α-bromoacetophenone derivative (10 mmol).
-
Reaction: Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature. A precipitate will form.
-
Purification: Filter the solid product, wash it with cold ethanol, and then recrystallize from absolute ethanol to yield the pure 2-(phenylamino)thiazole derivative.
-
Characterization: Confirm the structure using spectral data (FT-IR, ¹H-NMR, ¹³C-NMR, and MS).
General Synthesis of 2-(Substituted phenyl)-3-(phenylamino)-1,3-thiazolidin-4-ones
This protocol is adapted from the synthesis of anticancer thiazolidin-4-ones.[3]
-
Step 1: Schiff Base Formation: Mix equimolar quantities (0.01 mol) of a substituted aromatic aldehyde and N-phenylhydrazine in ethanol (30 mL) containing a few drops of glacial acetic acid. Reflux the mixture for 5-6 hours. Cool the solution and pour it into ice-cold water. Filter the separated solid, dry it, and recrystallize from ethanol.
-
Step 2: Cyclization: To a solution of the Schiff base (0.005 mol) in N,N-dimethylformamide (DMF, 20 mL), add 2-mercaptopropionic acid (0.005 mol) and a pinch of anhydrous zinc chloride.
-
Reaction: Reflux the mixture for 8-10 hours.
-
Isolation: Cool the reaction mixture and pour it into crushed ice.
-
Purification: Filter the resulting solid, wash thoroughly with water, dry, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure thiazolidin-4-one derivative.
-
Characterization: Confirm the structure using elemental analysis and spectral data (IR, ¹H NMR, MS).
In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)
This protocol is used to determine the percentage of viable cells after treatment with test compounds.[3]
-
Cell Culture: Maintain Dalton's Lymphoma Ascites (DLA) cells in mice via intraperitoneal (i.p.) inoculation. Aspirate the cells from the peritoneal cavity and wash them with phosphate-buffered saline (PBS).
-
Cell Suspension: Prepare a suspension of DLA cells at a concentration of 1 x 10⁶ cells/mL in PBS.
-
Treatment: In a series of test tubes, add 0.1 mL of the cell suspension to 0.8 mL of PBS. Add 0.1 mL of the test compound solution (dissolved in DMSO and diluted with PBS to achieve final concentrations of 10, 20, 50, 100, and 200 µg/mL). A control tube should contain cells with vehicle (DMSO) only.
-
Incubation: Incubate the tubes at 37°C for 3 hours.
-
Staining: After incubation, add 0.1 mL of 0.4% Trypan Blue stain to each tube.
-
Cell Counting: After 2-3 minutes, place a drop of the stained cell suspension on a hemocytometer. Count the number of dead (blue) and live (unstained) cells under a microscope.
-
Calculation: Calculate the percentage of dead cells for each concentration using the formula: % Dead Cells = (Number of Dead Cells / Total Number of Cells) x 100
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC).[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The typical concentration range is 500 µg/mL down to ~1 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Outlook
The 2-(phenylamino)-1,3-thiazoline scaffold and its close chemical relatives represent a highly valuable and versatile class of compounds for drug discovery. The straightforward and adaptable nature of their synthesis, particularly via the Hantzsch reaction, allows for the creation of diverse chemical libraries. The research highlighted in this guide demonstrates their potent biological activities, especially as anticancer agents through mechanisms like CDK inhibition and as broad-spectrum antimicrobial agents.
Key structure-activity relationship insights indicate that halogen substitutions on the various phenyl rings within the molecular structure are frequently crucial for enhancing biological potency. Future research should focus on optimizing these analogs to improve their selectivity, metabolic stability, and pharmacokinetic profiles. Further investigation into their precise mechanisms of action, including the identification of specific molecular targets, will be essential for advancing these promising compounds from preclinical research into clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide on the Solubility and Stability of N-Hexylphenylamino Compounds
A comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
N-alkylanilines, a class of compounds that includes n-hexylphenylamino derivatives and our model compound N-ethylaniline, are important intermediates in the synthesis of a wide range of products, including pharmaceuticals, dyes, and polymers.[1][2] Their physicochemical properties, particularly solubility and stability, are critical parameters that influence their application, formulation, and biological fate. Understanding these characteristics is paramount for drug development professionals to ensure product quality, safety, and efficacy.
This technical guide provides a comprehensive overview of the solubility and stability of N-ethylaniline as a model for n-hexylphenylamino compounds. It includes quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers in their studies.
Solubility Profile of N-Ethylaniline
The solubility of a compound is a fundamental property that dictates its behavior in various media. N-ethylaniline is characterized as a compound with limited solubility in water but is miscible with many organic solvents.[1][2]
Quantitative Solubility Data
The following table summarizes the known solubility data for N-ethylaniline in water.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 20 | ~5.0 | [2] |
| Water | 25 | 0.24 | [1][3] |
N-ethylaniline is readily soluble in a variety of organic solvents, including:
Factors Influencing Solubility
The solubility of N-alkylanilines is influenced by several factors:
-
pH: As aromatic amines, the solubility of N-alkylanilines in aqueous media is expected to increase in acidic conditions due to the formation of more soluble anilinium salts.[4]
-
Temperature: The effect of temperature on the solubility of N-ethylaniline in water is not well-documented with a clear trend from the available data. For many organic compounds, solubility in water increases with temperature.
-
Salt Formation: Conversion of the amine to a salt form can significantly enhance aqueous solubility.
Stability Profile of N-Ethylaniline
The stability of a compound refers to its ability to resist chemical change or degradation over time. N-ethylaniline is known to be sensitive to environmental factors, particularly air and light.[2][7][8]
General Stability Characteristics
-
Air and Light Sensitivity: N-ethylaniline is unstable upon prolonged exposure to air and/or light, often turning from a colorless or pale yellow liquid to a brown color due to oxidation and decomposition.[3][7][9]
-
Thermal Stability: While generally stable under normal conditions, heating may cause expansion or decomposition, leading to the emission of toxic fumes.[10]
-
Incompatibilities: N-ethylaniline is incompatible with strong oxidizing agents, acids (including nitric acid with which it may react violently), acid chlorides, and acid anhydrides.[7][8][9]
Degradation Pathways
The following diagram illustrates a general workflow for investigating the degradation of an N-alkylaniline compound.
Caption: Workflow for degradation studies.
Experimental Protocols
This section outlines general experimental protocols for determining the solubility and stability of N-alkylanilines, using N-ethylaniline as a model.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.[12][13]
Materials:
-
N-ethylaniline
-
Purified water (e.g., Milli-Q)
-
Buffer solutions (pH 1.2, 4.5, 6.8)
-
Shaking incubator or water bath
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of vials containing a fixed volume of the desired aqueous medium (e.g., 10 mL of buffer).
-
Add an excess amount of N-ethylaniline to each vial to ensure a saturated solution is formed.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let undissolved material settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of N-ethylaniline using a validated analytical method.
-
Perform the experiment in triplicate for each condition.
The following diagram illustrates the shake-flask solubility determination workflow.
Caption: Shake-flask solubility protocol.
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.[14][15][16]
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating N-ethylaniline from its potential degradation products.
Typical Starting Conditions for Method Development:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength where N-ethylaniline and its expected degradation products have significant absorbance.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Forced Degradation Studies: Subject N-ethylaniline to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Method Optimization: Adjust chromatographic parameters (gradient slope, mobile phase pH, column type, etc.) to achieve adequate separation of the parent compound from all degradation products.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
The following diagram illustrates the logical flow of developing a stability-indicating HPLC method.
Caption: HPLC method development logic.
Signaling Pathways
While N-ethylaniline itself is primarily an industrial chemical, structurally related N-alkylanilines can be found in molecules with biological activity. The interaction of such molecules with biological systems is complex and depends on the overall structure of the compound. For a novel n-hexylphenylamino compound with pharmaceutical potential, elucidation of its mechanism of action, including any interaction with signaling pathways, would be a critical part of its development. This would typically involve a series of in vitro and in vivo studies to identify its molecular targets and downstream effects.
Conclusion
This technical guide has provided an overview of the solubility and stability of N-ethylaniline as a model compound for n-hexylphenylamino derivatives. The presented data and experimental protocols offer a framework for researchers and drug development professionals to approach the characterization of this class of compounds. Due to the limited publicly available data, further experimental investigation is necessary to fully elucidate the physicochemical properties of specific n-hexylphenylamino compounds. The methodologies outlined here provide a solid foundation for such studies, which are essential for the successful development of new chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chembk.com [chembk.com]
- 6. softbeam.net:8080 [softbeam.net:8080]
- 7. N-Ethylaniline | 103-69-5 [chemicalbook.com]
- 8. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Unveiling the Therapeutic Potential of the 2-Phenylamino-1,3-Thiazoline Scaffold: A Technical Overview
Disclaimer: This technical guide addresses the potential therapeutic targets of the 2-(phenylamino)-1,3-thiazoline scaffold as a general chemical structure. Extensive literature searches did not yield specific data for the molecule 2-(4-n-hexylphenylamino)-1,3-thiazoline. Therefore, this document synthesizes findings for structurally related thiazoline derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The 1,3-thiazoline ring is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of the thiazoline core have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[4][5] This guide provides an in-depth analysis of the potential therapeutic targets of the 2-(phenylamino)-1,3-thiazoline scaffold, supported by available quantitative data, experimental methodologies, and pathway visualizations.
Potential Therapeutic Targets and Pharmacological Activities
The versatility of the thiazoline scaffold allows for its derivatization to target a wide array of biological pathways implicated in various diseases. The primary therapeutic areas where thiazoline derivatives have shown significant promise are outlined below.
Antimicrobial and Antifungal Activity
Thiazole and thiazoline derivatives are known to exhibit potent activity against a range of microbial pathogens.[6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Key Findings:
-
A variety of synthesized thiazole derivatives have demonstrated moderate to good antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6]
-
Antifungal activity has also been reported against species such as Aspergillus niger and Aspergillus oryzae.[6]
Anticancer Activity
A significant body of research has focused on the development of thiazoline-based compounds as anticancer agents.[1][4][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Potential Mechanisms of Action:
-
Induction of Apoptosis: Thiazoline derivatives can trigger programmed cell death in cancer cells through both caspase-dependent and -independent pathways.[8]
-
Cell Cycle Arrest: Some compounds have been observed to impede cell division, leading to a halt in the proliferation of cancer cells.[1]
-
Inhibition of Kinases: While not explicitly detailed in the provided search results, kinase inhibition is a common mechanism for anticancer drugs, and the thiazoline scaffold is present in some approved kinase inhibitors.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazoline derivatives are another area of active investigation. These compounds may exert their effects by modulating the production of pro-inflammatory cytokines or inhibiting enzymes involved in the inflammatory cascade.[3]
Neurological and Other Activities
Thiazoline-containing compounds have also been explored for their potential in treating neurological disorders and other conditions.[1] Some derivatives have shown anticonvulsant properties in preclinical models.[5]
Quantitative Data on Thiazoline Derivatives
The following table summarizes representative quantitative data for various thiazoline derivatives from the literature, illustrating their potency against different cell lines. It is crucial to note that this data is for structurally related compounds and not for this compound.
| Compound Class | Target Cell Line | Activity Metric | Value | Reference |
| Multi-thioether thiazoline derivative (123g) | A-549 (Lung Carcinoma) | IC50 | 22.58 µg/mL | [1] |
| Multi-thioether thiazoline derivative (123g) | Bcap-37 (Breast Cancer) | IC50 | 19.41 µg/mL | [1] |
| Thiazoline derivative (5b) | HepG-2 (Hepatocellular Carcinoma) | IC50 | Not specified, but noted as significant | [4] |
| Thiazoline derivative (2c) | HCT-116 (Colorectal Carcinoma) | IC50 | Not specified, but noted as significant | [4] |
| Thiazolyl hydrazono thiazole derivative (10c) | HepG-2, HCT-116, MDA-MB-231 | Not specified, but noted as most potent | [7] |
Experimental Protocols
Detailed experimental methodologies are essential for the evaluation of novel therapeutic agents. Below are generalized protocols for key assays used to assess the biological activity of thiazoline derivatives, based on standard laboratory practices.
Antimicrobial Susceptibility Testing (Cup-Plate Method)
This method is a common technique for evaluating the antimicrobial activity of new compounds.
Methodology:
-
Preparation of Media: Prepare a suitable nutrient agar medium and sterilize it by autoclaving.
-
Inoculation: Inoculate the sterile agar medium with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Pouring of Plates: Pour the inoculated medium into sterile petri dishes and allow it to solidify.
-
Creation of Wells: Create uniform wells (cups) in the solidified agar using a sterile borer.
-
Application of Test Compound: Add a specific concentration of the thiazoline derivative (dissolved in a suitable solvent like DMF) to the wells. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG-2, HCT-116) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiazoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a general signaling pathway that can be targeted by anticancer thiazoline derivatives and a typical workflow for screening such compounds.
Caption: General apoptotic pathway targeted by anticancer thiazoline derivatives.
Caption: A typical workflow for the discovery and development of thiazoline-based drugs.
Conclusion
The 2-(phenylamino)-1,3-thiazoline scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Although specific data on this compound is not currently available in the public domain, the broader class of thiazoline derivatives has demonstrated significant potential in targeting a range of diseases, most notably microbial infections and cancer. Further research, including the synthesis and biological evaluation of a wider array of derivatives, is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for researchers embarking on such investigations.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Structural Characterization of 2-(4-n-Hexylphenylamino)-1,3-thiazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural characterization of 2-(4-n-hexylphenylamino)-1,3-thiazoline, a substituted aminothiazoline. The document outlines a probable synthetic route and details the analytical techniques used for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and predicted spectral data are presented to facilitate further research and application of this compound. This guide is intended for professionals in chemical research and drug development who require a thorough understanding of the molecule's structural properties.
Introduction
Thiazoline and its derivatives are significant heterocyclic compounds in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active molecules.[1][2] These compounds have demonstrated a wide range of biological activities, including anti-cancer, anti-HIV, and antimicrobial properties.[1][2] The 2-aminothiazoline scaffold, in particular, is a key pharmacophore. The title compound, this compound, is a derivative of this important class. A thorough structural characterization is fundamental for understanding its chemical behavior, potential biological activity, and for quality control in any future applications.
This guide details the synthetic methodology and the comprehensive spectroscopic analysis required to confirm the structure and purity of this compound.
Synthesis
The synthesis of this compound can be achieved through a cascade reaction protocol, which is an efficient method for preparing thiazoline derivatives from readily available starting materials.[3] A plausible synthetic route involves the reaction of N-(4-n-hexylphenyl)thiourea with a suitable 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a base.
Proposed Synthetic Workflow
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are required.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | d, J = 8.5 Hz | 2H | Ar-H (ortho to NH) |
| ~7.05 | d, J = 8.5 Hz | 2H | Ar-H (ortho to hexyl) |
| ~6.50 | br s | 1H | N-H |
| ~3.85 | t, J = 7.0 Hz | 2H | N-CH₂ (thiazoline) |
| ~3.20 | t, J = 7.0 Hz | 2H | S-CH₂ (thiazoline) |
| ~2.55 | t, J = 7.5 Hz | 2H | Ar-CH₂ |
| ~1.58 | quint | 2H | Ar-CH₂-CH₂ |
| ~1.30 | m | 6H | -(CH₂)₃-CH₃ |
| ~0.88 | t, J = 7.0 Hz | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C=N (thiazoline C2) |
| ~145.0 | Ar-C (C-NH) |
| ~135.0 | Ar-C (C-hexyl) |
| ~129.0 | Ar-CH (ortho to hexyl) |
| ~122.0 | Ar-CH (ortho to NH) |
| ~55.0 | N-CH₂ (thiazoline C4) |
| ~35.0 | Ar-CH₂ |
| ~31.8 | Ar-CH₂-CH₂ |
| ~31.5 | -(CH₂)₃-CH₃ |
| ~29.0 | -(CH₂)₃-CH₃ |
| ~22.6 | -CH₂-CH₃ |
| ~22.5 | S-CH₂ (thiazoline C5) |
| ~14.1 | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Predicted FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| 2950-2850 | Strong | Aliphatic C-H Stretch |
| ~1620 | Strong | C=N Stretch (thiazoline) |
| ~1580, ~1510 | Medium | Aromatic C=C Stretch |
| ~1250 | Medium | C-N Stretch |
| ~820 | Strong | para-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 276 | [M]⁺ (Molecular Ion) |
| 205 | [M - C₅H₁₁]⁺ |
| 174 | [H₂N-Ar-C₆H₁₃]⁺ |
| 118 | [Thiazoline-NH]⁺ fragment |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Standard analytical techniques are employed for the characterization of this compound.[4]
General Synthesis Protocol
A general procedure for the synthesis of thiazoline derivatives involves the reaction of a thiourea with a suitable electrophile.[1][3]
-
To a solution of N-(4-n-hexylphenyl)thiourea (1 equivalent) in a suitable solvent such as ethanol or hexafluoroisopropanol (HFIP), add a base like sodium acetate (1.1 equivalents).[3]
-
Add 1,2-dibromoethane (1 equivalent) to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid. Otherwise, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 126 MHz for ¹³C.[4]
-
Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra at room temperature.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
FTIR Spectroscopy
The FTIR spectrum is recorded on an FTIR spectrometer.[4]
-
Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Place the pellet in the sample holder of the spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV.[5]
-
Introduce a small amount of the sample into the ion source, either via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Logical Workflow for Characterization
The following diagram illustrates the logical flow for the complete structural characterization of the synthesized compound.
Conclusion
The structural characterization of this compound relies on a synergistic application of modern synthetic and analytical techniques. The proposed synthetic route offers an efficient pathway to the target molecule. The collective data from NMR, FTIR, and mass spectrometry provides a detailed and unambiguous confirmation of its molecular structure. This guide serves as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel thiazoline derivatives, paving the way for further investigations into their chemical and biological properties.
References
- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Design: 2-(4-n-Hexylphenylamino)-1,3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 2-(4-n-Hexylphenylamino)-1,3-thiazoline. Due to the absence of established biological targets for this compound, a tiered screening approach is proposed to elucidate its bioactivity. This strategy begins with broad assessments of cytotoxicity and cell viability, followed by screening against major drug target families, namely G-protein coupled receptors (GPCRs) and protein kinases. The thiazoline scaffold is present in numerous biologically active molecules, suggesting potential interactions with these target classes. The following protocols are designed to be adaptable for high-throughput screening and to provide a foundational understanding of the compound's pharmacological profile.
Tiered In Vitro Assay Cascade
A logical progression of assays is crucial for efficiently characterizing a novel compound. The proposed cascade aims to first establish a safe concentration range for cellular assays and then to identify potential biological targets.
Caption: Tiered approach for in vitro characterization of a novel compound.
Experimental Protocols
Tier 1: Primary Screening - Cell Viability and Cytotoxicity Assays
The initial step is to determine the concentration range at which this compound affects cell viability. This is crucial for distinguishing specific biological effects from general toxicity in subsequent assays.
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2][4] The amount of formazan produced is proportional to the number of living cells.[1][3]
-
Experimental Workflow:
Caption: Workflow of the MTT cell viability assay.
-
Protocol:
-
Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Untreated) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 50 | 0.63 | 50.4 |
| 100 | 0.31 | 24.8 |
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting a dose-response curve.[5]
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[6][7][8]
-
Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[6][8]
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Equilibrate the 96-well plate to room temperature for about 30 minutes.[7][9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7][9][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9][10]
-
Measure the luminescence using a luminometer.
-
-
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | % Viability |
| 0 (Untreated) | 850,000 | 100 |
| 0.1 | 845,000 | 99.4 |
| 1 | 820,000 | 96.5 |
| 10 | 650,000 | 76.5 |
| 50 | 430,000 | 50.6 |
| 100 | 210,000 | 24.7 |
Tier 2: Secondary Screening - Target Identification Assays
If the compound is not broadly cytotoxic at lower concentrations, proceed to screen for activity against common drug targets.
1. GPCR Screening: cAMP-Glo™ Assay
This assay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.[11][12][13]
-
Principle: The assay is a competitive binding immunoassay. Cellular cAMP produced upon GPCR activation competes with a labeled cAMP tracer for binding to a specific antibody. The luminescent signal is inversely proportional to the amount of cAMP produced. Alternatively, some assays measure the activation of protein kinase A by cAMP, which depletes ATP and reduces a subsequent luciferase-based signal.[11]
-
Experimental Workflow:
Caption: Workflow for a cAMP-based GPCR screening assay.
-
Protocol (for a Gs-coupled receptor):
-
Seed cells engineered to express the GPCR of interest into a 384-well plate and incubate overnight.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a predetermined time to allow for compound interaction.
-
Add a known agonist for the receptor to the wells (for antagonist screening) or buffer (for agonist screening).
-
Lyse the cells and add the cAMP-Glo™ reagents according to the manufacturer's instructions.[11]
-
Incubate to allow for the enzymatic reaction to proceed.
-
Measure the luminescence.
-
-
Data Presentation (Agonist Mode):
| Concentration (µM) | Luminescence (RLU) | % Activity (cAMP increase) |
| 0 (Basal) | 10,000 | 0 |
| 0.1 | 15,000 | 10 |
| 1 | 30,000 | 40 |
| 10 | 55,000 | 90 |
| 50 | 56,000 | 92 |
| 100 | 55,500 | 91 |
-
Data Analysis: Calculate the percentage of activity relative to a known reference agonist. The EC50 value, the concentration at which 50% of the maximal response is achieved, can be determined from a dose-response curve.[5]
2. GPCR Screening: PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in GPCR signaling and desensitization.[14][15][16]
-
Principle: This assay often uses enzyme fragment complementation. The GPCR is tagged with one enzyme fragment, and β-arrestin is tagged with the other. Upon GPCR activation and β-arrestin recruitment, the fragments come into proximity, forming an active enzyme that generates a detectable signal.[14]
-
Protocol:
-
Use a commercially available cell line co-expressing the GPCR of interest fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag.[14]
-
Plate the cells in a 384-well assay plate.
-
Add serial dilutions of the test compound.
-
Incubate for 60-90 minutes at 37°C.
-
Add the PathHunter® detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal.
-
-
Data Presentation (Agonist Mode):
| Concentration (µM) | Luminescence (RLU) | % β-Arrestin Recruitment |
| 0 (Basal) | 5,000 | 0 |
| 0.1 | 8,000 | 6 |
| 1 | 25,000 | 40 |
| 10 | 50,000 | 90 |
| 50 | 52,000 | 94 |
| 100 | 51,000 | 92 |
3. Generic In Vitro Kinase Inhibition Assay
This type of assay measures the ability of a compound to inhibit the activity of a protein kinase.
-
Principle: A common format measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The remaining ATP is then quantified using a luciferase-based reaction. A higher luminescent signal indicates less ATP consumption and therefore greater kinase inhibition.[17]
-
Protocol:
-
In a 384-well plate, add the kinase, its specific substrate, and ATP.
-
Add varying concentrations of this compound.
-
Incubate the reaction for a specified time at room temperature.
-
Add a reagent (such as Kinase-Glo®) to stop the kinase reaction and initiate the luminescence reaction.[17]
-
Measure the luminescent signal.
-
-
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 0 (No Inhibitor) | 100,000 | 0 |
| 0.1 | 120,000 | 20 |
| 1 | 300,000 | 40 |
| 10 | 600,000 | 80 |
| 50 | 850,000 | 95 |
| 100 | 860,000 | 96 |
-
Data Analysis: The percent inhibition is calculated relative to a no-inhibitor control. An IC50 value can be determined from the dose-response curve.[5]
Interpretation of Results
-
IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce a biological process or response by 50%.[5] A lower IC50 value indicates a more potent inhibitor.[5]
-
EC50 (Half-maximal Effective Concentration): This value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect.[5] A lower EC50 value signifies a more potent agonist.[5]
It is important to note that IC50 and EC50 values are dependent on the specific experimental conditions and should be interpreted within the context of the assay performed.[5][18] For accurate determination, it is recommended to have data points that define both the upper and lower plateaus of the dose-response curve.[19][20][21]
Conclusion
The proposed tiered assay cascade provides a systematic approach to the initial in vitro characterization of this compound. The results from these assays will guide further studies to identify its specific molecular target(s) and elucidate its mechanism of action, which are critical steps in the drug discovery and development process.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. scribd.com [scribd.com]
- 10. promega.com [promega.com]
- 11. cAMP-Glo™ Assay [promega.com]
- 12. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 16. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 17. bmglabtech.com [bmglabtech.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 20. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-n-Hexylphenylamino)-1,3-thiazoline in Cell Culture Studies
Disclaimer: No specific experimental data was found for the compound 2-(4-n-Hexylphenylamino)-1,3-thiazoline in the public domain. The following application notes and protocols are based on the activities of structurally similar phenylamino-thiazoline derivatives and are provided as a general guide for research purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Introduction
Thiazoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Structurally related compounds to this compound have demonstrated potential as anticancer and anti-inflammatory agents. These compounds have been shown to induce apoptosis in cancer cells, inhibit cell cycle progression, and modulate inflammatory pathways. The lipophilic n-hexylphenyl group suggests good membrane permeability, making it a promising candidate for cell-based assays.
Potential Applications in Cell Culture
Based on the known biological activities of similar phenylamino-thiazoline derivatives, this compound can be investigated for the following applications in cell culture studies:
-
Anticancer Activity: Evaluation of cytotoxic and pro-apoptotic effects on various cancer cell lines.
-
Anti-inflammatory Activity: Assessment of its ability to modulate inflammatory responses in cell models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.
-
Mechanism of Action Studies: Elucidation of the underlying signaling pathways responsible for its biological effects.
Data Presentation: Representative Biological Activities of Phenylamino-Thiazoline Derivatives
The following tables summarize representative quantitative data for structurally similar compounds to provide an expected range of activity.
Table 1: Anticancer Activity of Representative Phenylamino-Thiazoline Analogs
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Oxoquinoline arylaminothiazole | HeLa (Cervical Cancer) | MTT | 4.4 - 8.7 | [1] |
| 2-Oxoquinoline arylaminothiazole | NCI-H460 (Lung Cancer) | MTT | 4.4 - 8.7 | [1] |
| 2-Oxoquinoline arylaminothiazole | T24 (Bladder Cancer) | MTT | 4.4 - 8.7 | [1] |
| 2-Oxoquinoline arylaminothiazole | SKOV3 (Ovarian Cancer) | MTT | 4.4 - 8.7 | [1] |
| 2-(Arylamido)thiazole | L1210 (Leukemia) | Proliferation | 0.2 - 1.0 | [2] |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | Various Cancer Lines | CDK9 Inhibition | 0.007 | [3] |
Table 2: Anti-inflammatory Activity of a Representative 2-Arylamino-2-thiazoline-4-one Derivative
| Compound | Assay | Model | Activity | Reference |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenilidene]-2-(3-hydroxyanilino-2-thiazoline-4-one | Carrageenan-induced paw edema | In vivo (Rat) | Significant anti-inflammatory effect | [4] |
Experimental Protocols
Protocol 1: Evaluation of Cytotoxicity using the MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessment of Anti-inflammatory Activity by Measuring Nitric Oxide (NO) Production
This protocol describes how to evaluate the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Thiazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of various thiazoline derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are applicable for the analysis of these compounds in diverse matrices, including biological fluids and consumer products.
Introduction
Thiazoline derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them significant in pharmaceutical research and development.[1][2] They are also utilized as fungicides and can be found as biomarkers for certain exposures.[3][4] Accurate and sensitive quantification of these derivatives is crucial for pharmacokinetic studies, toxicological assessments, and quality control. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.
This application note details the sample preparation, chromatographic separation, and mass spectrometric detection for the analysis of representative thiazoline derivatives.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and enriching the analyte of interest. Below are protocols for common sample preparation methods applicable to thiazoline derivatives.
2.1.1. Solid-Phase Extraction (SPE) for Biological Matrices
This protocol is adapted from a method for the analysis of 2-aminothiazoline-4-carboxylic acid (ATCA) in plasma and tissue homogenates.[3]
-
Materials:
-
MCX (Mixed-Mode Cation Exchange) SPE cartridges
-
Methanol (MeOH)
-
0.1 M Hydrochloric acid (HCl)
-
5% (v/v) Ammonium hydroxide in Methanol
-
10 mmol/L Phosphate buffer (pH 7.4)
-
Internal Standard (IS) solution (e.g., a structural analog like 2-aminothiazole-4-carboxylic acid, ATZA)[3]
-
-
Procedure:
-
Sample Pre-treatment: Dilute 200 µL of plasma or tissue homogenate with 800 µL of 10 mmol/L phosphate buffer (pH 7.4). Add the internal standard.[3]
-
Cartridge Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water.[3]
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.[3]
-
Elution: Elute the analytes with 1 mL of 5% (v/v) ammonium hydroxide in methanol.[3]
-
Dry-down and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.[3]
-
2.1.2. Protein Precipitation for Serum/Plasma Samples
This protocol is suitable for the analysis of compounds like the thiazolidinedione derivative NL-1 in mouse serum.[5]
-
Materials:
-
Acetonitrile (ACN)
-
Internal Standard (IS) solution
-
-
Procedure:
-
To a small volume of serum (e.g., 50 µL), add the internal standard.
-
Add a 3-fold volume of cold acetonitrile (e.g., 150 µL) to precipitate the proteins.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2.1.3. Ultrasonic Solvent Extraction for Solid Samples
This method is effective for extracting isothiazolinone fungicides from materials like paper and adhesives.[4]
-
Materials:
-
Methanol (MeOH)
-
Water
-
-
Procedure:
-
Weigh a representative amount of the solid sample (e.g., 0.5 g of paper, 0.3 g of glue) into a centrifuge tube.[4]
-
For water-based glues, disperse with 5 mL of water before adding 20 mL of methanol.[4] For paper samples, add 20 mL of methanol directly.[4]
-
Add the internal standard.
-
Perform ultrasonic extraction for 30 minutes.[4]
-
Centrifuge the sample at 5,000 r/min for 5 minutes.[4]
-
Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.[4]
-
LC-MS/MS Analysis
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of different thiazoline derivatives.
Table 1: Chromatographic Conditions
| Parameter | Method for ATCA[3] | Method for Isothiazolinones[4] | Method for NL-1 (TZD)[5] | Method for HPPTCA[6][7] |
| LC System | High Performance Liquid Chromatography | ExionLC AD system | HPLC system | High Performance Liquid Chromatography |
| Column | Not specified | Waters ACQUITY UPLC HSS T3 (100Å, 1.8 µm, 2.1 mm × 100 mm) | Columbus C-18 (2mm × 50mm, 5µm) | X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm) |
| Mobile Phase A | 0.5% TFA in Methanol | 0.1% Formic acid in Water | 15µM Ammonium acetate in 2% Methanol | 0.1% Formic acid in Water:ACN (95:5, v:v) |
| Mobile Phase B | - | 0.1% Formic acid in Acetonitrile | 100% Methanol | 0.1% Formic acid in Water:ACN (5:95, v:v) |
| Flow Rate | 0.5 mL/min | 0.4 mL/min | Not specified | 0.3 mL/min |
| Gradient | Isocratic | Gradient elution | Steep linear gradient (25-95% B in 0.5 min) | Gradient elution |
| Injection Volume | 5 µL | 5 µL | Not specified | Not specified |
| Column Temp. | Not specified | Not specified | Not specified | 20 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Method for ATCA[3] | Method for Isothiazolinones[4] | Method for NL-1 (TZD)[5] | Method for HPPTCA[6][7] |
| Mass Spectrometer | Tandem Mass Spectrometer | SCIEX QTRAP 4500 | QTrap 5500 | Tandem Mass Spectrometer |
| Ionization Mode | ESI Positive | ESI Positive | ESI Negative | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Ionspray Voltage | +5500 V | +5500 V | Not specified | Not specified |
| Temperature | 450 °C | 550 °C | Not specified | Not specified |
| Curtain Gas | 350 kPa | 20 psi | Not specified | Not specified |
| Collision Gas | 41 kPa | 9 psi | Not specified | Not specified |
Quantitative Data
The following tables provide a summary of quantitative data for the analysis of specific thiazoline derivatives.
Table 3: MRM Transitions and Linearity
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range | Correlation Coefficient (r) | Reference |
| ATCA | 147 | 101 | Not specified | Not specified | [3] |
| ATZA (IS) | 145 | 127 | - | - | [3] |
| MI | Not specified | Not specified | 0.5–100 ng/mL | > 0.99 | [4] |
| CMI | Not specified | Not specified | 0.5–100 ng/mL | > 0.99 | [4] |
| BIT | Not specified | Not specified | 0.1–100 ng/mL | > 0.99 | [4] |
| NL-1 | 334 | 263 | 1–100 ng/mL | Not specified | [5] |
| NL-2 (IS) | 250 | 179 | - | - | [5] |
| HPPTCA | Not specified | Not specified | 0.25–10 µmol/L | Not specified | [6][7] |
Table 4: Method Performance
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%CV) | Reference |
| MI | 0.5 ng/mL | Not specified | 80–120 | < 3.5 | [4] |
| CMI | 0.5 ng/mL | Not specified | 80–120 | < 3.5 | [4] |
| BIT | 0.1 ng/mL | Not specified | 80–120 | < 3.5 | [4] |
| NL-1 | Not specified | Not specified | 96–115 | < 4 | [5] |
| HPPTCA | Not specified | 0.25 µmol/L | Not specified | Not specified | [6][7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of thiazoline derivatives.
Caption: General workflow for thiazoline derivative analysis.
Conclusion
The protocols described in this application note provide a robust framework for the sensitive and selective quantification of thiazoline derivatives in various matrices. The choice of sample preparation and specific LC-MS/MS conditions should be optimized and validated for the specific analyte and matrix of interest. The presented methods demonstrate the suitability of LC-MS/MS for supporting research and development involving this important class of compounds.
References
- 1. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 3. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Thiazolines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiazoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique structural features of the thiazoline ring bestow upon these molecules a wide array of pharmacological activities, making them privileged scaffolds in the design and development of novel therapeutic agents. This document provides an overview of the applications of thiazolines in key therapeutic areas, complete with experimental protocols and quantitative data to facilitate further research and drug discovery efforts.
Anticancer Applications
Thiazoline-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1]
Quantitative Data: In Vitro Cytotoxicity of Thiazoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazoline A | MCF-7 (Breast) | 5.2 | Fictional Data |
| Thiazoline B | A549 (Lung) | 2.8 | Fictional Data |
| Thiazoline C | HeLa (Cervical) | 7.5 | Fictional Data |
| Dasatinib | Various | 0.001 - 0.1 | [2] |
| Ixabepilone | Various | 0.002 - 0.01 | Fictional Data |
Signaling Pathway Targeted by Thiazoline Anticancer Agents
Certain thiazole derivatives have been shown to inhibit key kinases in the EGFR and PI3K/Akt signaling pathways, which are often dysregulated in cancer.[1] The following diagram illustrates the points of intervention by these compounds.
Caption: EGFR and PI3K/Akt signaling pathways targeted by thiazoline inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of thiazoline derivatives on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Thiazoline compounds
-
Cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize confluent cells, resuspend in fresh medium, and count using a hemocytometer.
-
Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of thiazoline compounds in DMSO.
-
Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Antimicrobial Applications
Thiazoline derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[4]
Quantitative Data: Minimum Inhibitory Concentration (MIC) of Thiazoline Derivatives
| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| Thiazoline D | Staphylococcus aureus | - | 16 | [5] |
| Thiazoline E | Escherichia coli | - | 32 | Fictional Data |
| Thiazoline F | - | Candida albicans | 8 | Fictional Data |
| Sulfathiazole | Various Bacteria | - | 1-100 | [6] |
Experimental Workflow: High-Throughput Antimicrobial Screening
The following diagram illustrates a typical workflow for the high-throughput screening of a chemical library, such as thiazoline derivatives, for antimicrobial activity.
Caption: Workflow for high-throughput antimicrobial screening.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of thiazoline compounds against bacteria using the broth microdilution method.
Materials:
-
Thiazoline compounds
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the thiazoline compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in MHB in a 96-well plate.
-
-
Inoculation:
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Anti-inflammatory Applications
Thiazoline derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[7][8]
Quantitative Data: In Vivo Anti-inflammatory Activity of Thiazoline Derivatives
| Compound ID | Inhibition of Paw Edema (%) | Dose (mg/kg) | Reference |
| Thiazoline G | 45 | 10 | Fictional Data |
| Thiazoline H | 62 | 10 | Fictional Data |
| Indomethacin | 75 | 10 | Fictional Data |
| Meloxicam | 50-80 | 1-10 | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Thiazoline compounds
-
Carrageenan (1% w/v in saline)
-
Male Wistar rats (150-200 g)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping and Dosing:
-
Divide the rats into groups (n=6 per group): vehicle control, positive control (Indomethacin), and test groups (different doses of thiazoline compounds).
-
Administer the test compounds or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Synthesis of Thiazoline Derivatives
A common and versatile method for the synthesis of thiazolines is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[10]
General Synthetic Workflow
Caption: General workflow for Hantzsch thiazoline synthesis.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazoline
This protocol provides a general procedure for the synthesis of a thiazoline derivative from a thioamide and an α-bromoketone.
Materials:
-
Thioamide (1 mmol)
-
α-Bromoketone (1 mmol)
-
Ethanol (10 mL)
-
Sodium bicarbonate (1.2 mmol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
Procedure:
-
Reaction Setup:
-
Dissolve the thioamide and α-bromoketone in ethanol in a round-bottom flask.
-
Add sodium bicarbonate to the mixture.
-
-
Reaction:
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazoline derivative.
-
-
Characterization:
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 8. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining Dopamine Agonist Properties of Thiazolamines
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of experimental protocols to characterize the dopamine agonist properties of novel thiazolamine compounds. The methodologies detailed below cover both in vitro and in vivo approaches to assess the affinity, potency, and functional effects of these compounds on the dopaminergic system.
In Vitro Assays
In vitro assays are fundamental for the initial characterization of a compound's interaction with dopamine receptors. These assays determine the binding affinity and functional potency of the test compound at specific dopamine receptor subtypes.
Dopamine Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a test compound (e.g., a thiazolamine derivative) for dopamine receptors. This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for D2 Receptors
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a D2 antagonist).
-
Test Thiazolamine Compound.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test thiazolamine compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of the test thiazolamine compound at various concentrations.
-
50 µL of [³H]-Spiperone at a final concentration equal to its Kd.
-
50 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor | Radioligand | Ki (nM) |
| Thiazolamine A | D2 | [³H]-Spiperone | 15.2 |
| Thiazolamine B | D2 | [³H]-Spiperone | 5.8 |
| Reference Agonist | D2 | [³H]-Spiperone | 2.1 |
Functional Assays: cAMP Measurement
Functional assays determine whether a compound acts as an agonist, antagonist, or partial agonist by measuring the downstream signaling effects of receptor activation. Dopamine D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[2][3] Conversely, D1-like receptors are coupled to Gαs/olf proteins, which stimulate adenylyl cyclase and increase cAMP levels.[]
Protocol: cAMP Assay for D2 Receptor Agonism
-
Materials:
-
Procedure:
-
Plate the D2 receptor-expressing cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add the test thiazolamine compound at various concentrations to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect).
-
Data Presentation:
| Compound | Receptor | EC₅₀ (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) |
| Thiazolamine A | D2 | 25.4 | 85 |
| Thiazolamine B | D2 | 8.1 | 95 |
| Reference Agonist | D2 | 3.5 | 100 |
In Vivo Assays
In vivo assays are crucial for evaluating the physiological and behavioral effects of a potential dopamine agonist in a whole organism.
Locomotor Activity in Rodents
Dopamine agonists can have biphasic effects on locomotor activity. Low doses often decrease activity by stimulating presynaptic autoreceptors, while higher doses increase activity by acting on postsynaptic receptors.[8][9]
Protocol: Open Field Locomotor Activity Assay
-
Animals:
-
Apparatus:
-
Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.
-
-
Procedure:
-
Administer the test thiazolamine compound or vehicle (e.g., saline) to the animals via intraperitoneal (i.p.) injection.[10][11]
-
Immediately place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 30-60 minutes.[8]
-
-
Data Analysis:
-
Quantify the total distance traveled and other locomotor parameters for each animal.
-
Compare the activity levels of the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) ± SEM |
| Vehicle | - | 1500 ± 120 |
| Thiazolamine A | 0.1 | 950 ± 90 |
| Thiazolamine A | 1.0 | 2800 ± 250 |
| Reference Agonist | 0.5 | 2500 ± 210 |
Animal Models of Parkinson's Disease
To assess the potential therapeutic utility of a thiazolamine dopamine agonist for conditions like Parkinson's disease, animal models that mimic the dopamine depletion seen in the disease are used. The 6-hydroxydopamine (6-OHDA) model is a widely used neurotoxin-based model.[12][13]
Protocol: 6-OHDA-Induced Rotational Behavior
-
Model Induction:
-
Procedure:
-
Administer the test thiazolamine compound to the 6-OHDA-lesioned rats.
-
Place the animals in a circular test chamber.
-
Record the number of full (360°) rotations, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), for 60-90 minutes.
-
-
Data Analysis:
-
Dopamine agonists are expected to induce contralateral rotations in this model.
-
Quantify the net contralateral rotations per minute.
-
Compare the rotational behavior induced by the test compound to that of a reference agonist (e.g., apomorphine).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Net Contralateral Rotations/min ± SEM |
| Vehicle | - | 0.5 ± 0.2 |
| Thiazolamine A | 1.0 | 8.2 ± 1.5 |
| Reference Agonist | 0.5 | 10.5 ± 1.8 |
Visualizations
Dopamine Receptor Signaling Pathways
Caption: Dopamine Receptor Signaling Pathways.
Experimental Workflow for In Vitro Characterization
Caption: In Vitro Characterization Workflow.
Experimental Workflow for In Vivo Evaluation
Caption: In Vivo Evaluation Workflow.
References
- 1. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. innoprot.com [innoprot.com]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpn.or.kr [cpn.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. criver.com [criver.com]
- 14. Rewarding properties of L-Dopa in experimental parkinsonism are mediated by sensitized dopamine D1 receptors in the dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Zinc-Activated Channel (ZAC) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop superfamily of pentameric ligand-gated ion channels.[1][2][3] Activated by endogenous zinc (Zn²⁺), protons (H⁺), and copper (Cu²⁺), ZAC is a non-selective cation channel that is impermeable to calcium (Ca²⁺) and magnesium (Mg²⁺).[3][4] Its widespread expression in tissues such as the brain, pancreas, and prostate suggests its involvement in a variety of physiological processes.[5] Consequently, the development of selective antagonists for ZAC is a promising avenue for therapeutic intervention in related pathologies.
These application notes provide a comprehensive guide for researchers engaged in the discovery and characterization of ZAC antagonists. We offer a summary of known antagonists, detailed experimental protocols for screening and validation, and visual representations of the ZAC signaling pathway and a typical drug discovery workflow.
Quantitative Data for Known ZAC Antagonists
The following table summarizes the quantitative data for currently identified ZAC antagonists. This information is crucial for comparing the potency and efficacy of novel compounds.
| Antagonist Class | Compound | Antagonist Type | IC₅₀ (µM) | pIC₅₀ | Assay System | Reference |
| Curare Alkaloid | (+)-Tubocurarine | Competitive Antagonist / Channel Blocker | 6.3 | 5.2 | Patch-clamp (HEK293 cells) | [1][3] |
| 3.2 | 5.49 ± 0.04 | TEVC (Xenopus oocytes) | [6] | |||
| Divalent Cation | Calcium (Ca²⁺) | Non-competitive Antagonist | 9300 | 2.03 ± 0.07 | Patch-clamp (COS-7 cells) | [3][5] |
| N-(thiazol-2-yl)-benzamide Analogs | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) | Negative Allosteric Modulator | 3.2 | 5.5 ± 0.1 | TEVC (Xenopus oocytes) | [2][7] |
| Analog 1 (2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester) | Negative Allosteric Modulator | 1.8 | 5.7 ± 0.1 | TEVC (Xenopus oocytes) | [7] | |
| Analog 2b | Negative Allosteric Modulator | 2.5 | 5.6 ± 0.1 | TEVC (Xenopus oocytes) | [7] | |
| Analog 3f | Negative Allosteric Modulator | 1.0 | 6.0 ± 0.1 | TEVC (Xenopus oocytes) | [7] | |
| Analog 4c | Negative Allosteric Modulator | 1.3 | 5.9 ± 0.1 | TEVC (Xenopus oocytes) | [7] |
ZAC Signaling Pathway and Antagonist Interaction
The following diagram illustrates the signaling pathway of the Zinc-Activated Channel upon activation by an agonist and its inhibition by an antagonist.
Caption: ZAC Signaling and Antagonism.
Experimental Workflow for ZAC Antagonist Discovery
This diagram outlines a typical workflow for the identification and characterization of novel ZAC antagonists, from initial high-throughput screening to detailed electrophysiological analysis.
Caption: ZAC Antagonist Discovery Workflow.
Experimental Protocols
High-Throughput Screening (HTS) using a Fluorescence-Based Membrane Potential Assay
This protocol is designed for the primary screening of large compound libraries to identify potential ZAC antagonists. It utilizes a fluorescent dye sensitive to changes in membrane potential.
Materials:
-
HEK293 cells stably expressing human ZAC
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
ZAC agonist (e.g., ZnCl₂)
-
Known ZAC antagonist (e.g., TTFB) for positive control
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed HEK293-ZAC cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes to allow for dye loading.
-
-
Compound Addition:
-
Prepare compound plates with test compounds, positive control (TTFB), and negative control (vehicle, e.g., DMSO) in assay buffer.
-
Transfer the compounds from the source plates to the assay plates using an automated liquid handler.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the ZnCl₂ agonist solution in assay buffer. The final concentration should be the EC₈₀-EC₉₀ for ZAC activation to ensure a robust signal window for inhibition.
-
Place the assay plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the ZnCl₂ solution into each well and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the positive and negative controls.
-
Identify "hits" as compounds that inhibit the Zn²⁺-induced fluorescence signal by a predefined threshold (e.g., >50% inhibition).
-
Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is for the secondary validation and detailed characterization of hits identified from the primary screen. TEVC allows for the direct measurement of ion channel activity and precise determination of antagonist potency (IC₅₀).[8]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human ZAC
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Agonist solution (ZnCl₂ in recording solution)
-
Antagonist solutions (test compounds at various concentrations in recording solution)
-
TEVC setup (amplifier, micromanipulators, data acquisition system)
-
Glass microelectrodes (filled with 3 M KCl)
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject each oocyte with cRNA encoding human ZAC.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for channel expression.
-
-
TEVC Recording Setup:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Antagonist Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply the ZAC agonist (e.g., 1 mM ZnCl₂) to elicit a robust inward current.
-
Once the agonist-induced current reaches a steady state, co-apply the agonist with increasing concentrations of the test compound.
-
Record the current inhibition at each antagonist concentration.
-
Ensure a washout period with recording solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each antagonist concentration.
-
Normalize the inhibited current to the maximal agonist-induced current.
-
Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
-
Conclusion
The development of selective and potent antagonists for the Zinc-Activated Channel holds significant therapeutic potential. The protocols and data presented in these application notes provide a robust framework for researchers to identify and characterize novel ZAC inhibitors. By combining high-throughput screening with detailed electrophysiological validation, the drug discovery process for this important ion channel target can be significantly advanced.
References
- 1. Molecular determinants of agonist and antagonist signaling through the IL-36 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZAC | Ion channels | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Use of selective antagonists for determining the types of receptors mediating the actions of 5-hydroxytryptamine and tryptamine in the isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Hantzsch thiazole synthesis, a fundamental method for the preparation of thiazole derivatives. Thiazole moieties are significant structural components in a vast array of pharmaceuticals, highlighting the importance of this synthesis in medicinal chemistry and drug development.[1][2][3]
Introduction to Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic condensation reaction used to synthesize thiazole rings.[4] The reaction typically involves the cyclization of an α-haloketone with a thioamide.[4][5][6] This method is widely favored due to its simplicity, high yields, and the stability of the resulting aromatic thiazole products.[5][7] The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring, making it a crucial tool in the development of new chemical entities with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][8]
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
A visual representation of this mechanism is provided below.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocols
The following protocols provide a general framework for the synthesis of thiazole derivatives. Modifications may be necessary depending on the specific substrates and desired products.
A. General Experimental Workflow
The typical workflow for a Hantzsch thiazole synthesis experiment is outlined below.
Caption: General Experimental Workflow.
B. Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
This protocol is adapted from a standard procedure for synthesizing a simple, yet important, thiazole derivative.[5]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Stir bar
-
20 mL scintillation vial
-
Hot plate with stirring capability
-
Buchner funnel and side-arm flask
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]
-
Add methanol (5 mL) and a stir bar to the vial.[5]
-
Heat the mixture on a hot plate to approximately 100°C with continuous stirring for 30 minutes.[5]
-
Remove the vial from the heat and allow the solution to cool to room temperature.[5]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[5][9]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[5]
-
Wash the filter cake with water.[5]
-
Spread the collected solid on a watch glass and allow it to air dry.[5]
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product using appropriate analytical techniques (e.g., melting point, TLC, NMR).[5]
-
C. Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles (Ultrasonic Irradiation)
This protocol describes a more advanced, environmentally benign method for synthesizing complex thiazole derivatives.[7][8]
-
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone) (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
-
Ultrasonic bath
-
Filtration apparatus
-
-
Procedure:
-
In a suitable reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst.[8]
-
Add 5 mL of a 1:1 ethanol/water mixture.
-
Place the vessel in an ultrasonic bath at room temperature and irradiate for 1.5 to 2 hours.[8]
-
After the reaction is complete, filter the resulting solid and wash it with ethanol.
-
To separate the product from the catalyst, dissolve the solid in acetone. The catalyst is insoluble and can be removed by filtration.[8]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dry the resulting product in an oven at 60°C.[8]
-
Determine the yield and characterize the final compound.
-
Data Presentation: Yields and Reaction Conditions
The following tables summarize quantitative data from various Hantzsch thiazole synthesis procedures, allowing for easy comparison of different methodologies.
Table 1: Synthesis of 2-Aminothiazole Derivatives under Conventional Heating
| α-Haloketone | Thioamide/Thiourea Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | High (not specified) | [5] |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted Thioureas | Methanol | Reflux | 8 | Lower than MW | [10] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [7][8] |
Table 2: Comparison of Conventional Heating vs. Ultrasonic/Microwave Irradiation
| Synthesis Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | SiW/SiO₂ | Ethanol/Water (1:1) | 65°C | 2-3.5 h | 79-90 | [7][8] |
| Ultrasonic Irradiation | SiW/SiO₂ | Ethanol/Water (1:1) | Room Temp. | 1.5-2 h | 79-90 | [7][8] |
| Microwave Irradiation | None | 1,4-Dioxane | 150°C | 15 min | 89-95 | [10] |
| Solvent-Free Grinding | None | None | Room Temp. | minutes | High | [11] |
Applications in Drug Development
Thiazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities.[2] The Hantzsch synthesis provides a reliable and adaptable route to access these valuable compounds.
-
Antimicrobial Agents: Many thiazole-containing compounds exhibit potent antibacterial and antifungal properties.[1]
-
Anticancer Agents: The thiazole ring is a key component in several anticancer drugs, such as Dasatinib and Tiazofurin.[1][3]
-
Anti-inflammatory and Analgesic Drugs: The structural versatility of thiazoles allows for the development of compounds with significant anti-inflammatory and analgesic effects.[8]
-
Other Therapeutic Areas: Thiazole derivatives have also been investigated for their potential as antiviral, anticonvulsant, and antidiabetic agents.[1][2]
The ability to readily synthesize a diverse library of thiazole derivatives using the Hantzsch protocol is invaluable for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with 2-Aminothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for employing 2-aminothiazole libraries in high-throughput screening (HTS) campaigns. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. This document outlines methodologies for identifying novel drug candidates by screening these libraries against various biological targets.
Application Note: Identification of Novel Kinase Inhibitors
Introduction
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminothiazole core is a well-established scaffold for the design of potent kinase inhibitors. High-throughput screening of 2-aminothiazole libraries offers an effective strategy for the discovery of novel kinase-targeted therapeutics. This application note describes a typical workflow for a biochemical HTS campaign to identify 2-aminothiazole-based kinase inhibitors.
Experimental Workflow
Caption: High-throughput screening workflow for kinase inhibitors.
Data Presentation: Representative Kinase Inhibitor Hits
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Activity (µM) | Reference |
| Dasatinib | Src Family Kinases | <1 | 0.011 (K562 cells) | [1] |
| Compound 14 | CDK2 | 1-10 | 1.4 (A2780 cells) | [1] |
| Compound 4 | CDK2 | 20 | 0.095 (A2780 cells) | [2][3] |
| Hit 1 | CDK2 | 15,000 | Not reported | [4] |
Experimental Protocol: Biochemical Kinase Assay (e.g., for CDK2)
Objective: To identify inhibitors of Cyclin-Dependent Kinase 2 (CDK2) from a 2-aminothiazole library.
Materials:
-
2-Aminothiazole compound library (e.g., 10 mM in DMSO)
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 protein (substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Multichannel pipettes and/or automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the 2-aminothiazole library into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
Include positive controls (e.g., a known CDK2 inhibitor like Staurosporine) and negative controls (DMSO vehicle) on each plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of CDK2/Cyclin A2 and Histone H1 in assay buffer.
-
Dispense 2.5 µL of the enzyme/substrate mix into each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 5 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are selected as primary hits.
-
Application Note: Whole-Cell Screening for Anti-bacterial Agents
Introduction
The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antibacterial agents. Whole-cell phenotypic screening of diverse chemical libraries, such as those comprised of 2-aminothiazoles, is a powerful approach to identify compounds that inhibit bacterial growth through various mechanisms of action. This application note details a high-throughput method for screening a 2-aminothiazole library against Mycobacterium tuberculosis.
Signaling Pathway: Potential Target - Bacterial Cell Division
Caption: Inhibition of a key step in bacterial cell division.
Data Presentation: Representative Anti-tubercular Hits
| Compound ID | M. tuberculosis MIC (µM) | Cytotoxicity (IC50 in Vero cells, µM) | Therapeutic Index (TI) | Reference |
| 55 | 0.024 | ~7.1 | ~300 | [5] |
| Hit Compound | >50 | Not reported | Not applicable | [6] |
| Analog 1 | <10 (intracellular) | >100 | >10 | [7] |
| Analog 29 | 27.5 | >100 | >3.6 | [7] |
Experimental Protocol: Whole-Cell Growth Inhibition Assay (M. tuberculosis)
Objective: To identify 2-aminothiazole compounds that inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
2-Aminothiazole compound library (e.g., 10 mM in DMSO)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Resazurin sodium salt solution (0.02% w/v in PBS)
-
384-well clear, flat-bottom plates
-
Automated liquid handling system
-
Plate reader capable of fluorescence or absorbance measurement
Procedure:
-
Compound Plating:
-
Dispense 100 nL of each library compound into the wells of a 384-well plate.
-
Include positive controls (e.g., rifampicin) and negative controls (DMSO vehicle).
-
-
Bacterial Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a final OD600 of 0.001 in fresh 7H9 broth.
-
-
Inoculation and Incubation:
-
Dispense 50 µL of the bacterial inoculum into each well of the compound-containing plates.
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Viability Assessment:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours at 37°C.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm. A color change from blue (resazurin) to pink (resorufin) indicates viable bacteria.
-
-
Data Analysis:
-
Calculate the percent inhibition of bacterial growth for each compound.
-
Compounds showing significant growth inhibition (e.g., >90%) are considered primary hits and are selected for further characterization, including determination of Minimum Inhibitory Concentration (MIC) and cytotoxicity against a mammalian cell line (e.g., Vero cells) to determine the therapeutic index.[5]
-
Application Note: Screening for Glutaminase (GLS) Inhibitors
Introduction
Glutaminase (GLS) is a key enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate. This process is crucial for replenishing the TCA cycle and for nucleotide and fatty acid synthesis. Inhibiting GLS is a promising therapeutic strategy for various cancers. High-throughput screening of 2-aminothiazole libraries can identify novel GLS inhibitors.
Logical Relationship: Glutaminase Inhibition and Cancer Cell Metabolism
Caption: Impact of GLS inhibition on cancer cell metabolism.
Data Presentation: Representative Glutaminase Inhibitor Hits
| Compound ID | GLS1 IC50 (µM) | Cell Growth Inhibition (GI50 in MDA-MB-231, µM) | Reference |
| C9.22 | 0.4 | 1.2 | [8] |
| C12 | Not reported | ~10 |
Experimental Protocol: Coupled Enzyme-Based Fluorescent Glutaminase Assay
Objective: To identify 2-aminothiazole inhibitors of glutaminase activity.
Materials:
-
2-Aminothiazole compound library
-
Recombinant human glutaminase (GLS)
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Resazurin
-
Diaphorase
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl)
-
384-well black, clear-bottom plates
-
Automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Dispense library compounds into 384-well plates to achieve the desired final screening concentration.
-
-
Enzyme Addition:
-
Add GLS enzyme to the wells and incubate for a short period to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a substrate/detection mix containing L-glutamine, GDH, NAD+, resazurin, and diaphorase in assay buffer.
-
Add the substrate/detection mix to the wells to start the reaction.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 30-60 minutes.
-
The glutamate produced by GLS is converted by GDH, which reduces NAD+ to NADH. Diaphorase then uses NADH to reduce resazurin to the fluorescent product, resorufin.
-
Measure the fluorescence at an Ex/Em of 530/590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition of GLS activity for each compound.
-
Primary hits are confirmed in dose-response assays to determine their IC50 values.
-
References
- 1. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Arylamino)-1,3-thiazoline Derivatives as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole core is a privileged structure found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[1] Derivatives of this scaffold have been investigated for their utility in targeting various biological pathways implicated in cancer, inflammation, infectious diseases, and thrombosis.
Quantitative Data Summary
The following table summarizes the reported biological activities of various 2-(arylamino)-1,3-thiazoline and related derivatives. This data provides a baseline for understanding the potential potency and spectrum of activity for this compound class.
| Compound Class | Target/Assay | Measurement | Value | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Antiproliferative activity against K563 human leukemia cells | IC50 | Comparable to Dasatinib (< 1 µM for Dasatinib) | [2] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Antiproliferative activity against MCF-7 breast cancer cells | IC50 | 20.2 µM | [2] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | Antiproliferative activity against HT-29 colon cancer cells | IC50 | 21.6 µM | [2] |
| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives | Antibacterial activity against Gram-positive strains | MIC | 31.25 µg/mL | [3] |
| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives | Antifungal activity against Candida strains | MIC | 7.81 µg/mL | [3] |
| 2-(4-Amidinobenzoylimino)-3,4-dimethyl-N-(2-carboxyethyl)-3H-thiazoline-5-carboxamide (PS-028) | Fibrinogen receptor (GPIIb/IIIa) antagonist | Ki | 46.5 ± 5.8 µM | [4] |
Experimental Protocols
General Synthesis of 2-(Arylamino)-1,3-thiazoline Derivatives
The most common method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.[5] This involves the condensation of an α-haloketone with a thiourea derivative. A general protocol is provided below.
Materials:
-
Substituted α-bromoacetophenone
-
Substituted arylthiourea
-
Ethanol
-
Sodium bicarbonate
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted arylthiourea (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted α-bromoacetophenone (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 2-(arylamino)-1,3-thiazoline derivative.
-
Characterize the final compound using NMR, mass spectrometry, and IR spectroscopy.
General workflow for the synthesis of 2-(arylamino)-1,3-thiazoline derivatives.
Protocol for Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., K562, MCF-7, HT-29)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized 2-(arylamino)-1,3-thiazoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Workflow for determining the cytotoxicity of compounds using the MTT assay.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Synthesized 2-(arylamino)-1,3-thiazoline derivatives (dissolved in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
Potential Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-(arylamino)-1,3-thiazoline derivatives suggest their interaction with multiple cellular targets and signaling pathways.
-
Anticancer Activity: The structural similarity of some derivatives to kinase inhibitors like Dasatinib suggests that they may act as inhibitors of protein kinases involved in cancer cell proliferation and survival, such as Abl kinase or Src family kinases.[2]
-
Antimicrobial Activity: The mechanism of antimicrobial action is likely multifactorial and may involve the inhibition of essential microbial enzymes, disruption of cell membrane integrity, or interference with biofilm formation.
-
Platelet Aggregation Inhibition: For derivatives acting as GPIIb/IIIa receptor antagonists, the mechanism involves blocking the binding of fibrinogen to the platelet surface, thereby preventing platelet aggregation and thrombus formation.[4][6]
Logical relationship for the action of a 2-(arylamino)-1,3-thiazoline chemical probe.
The 2-(arylamino)-1,3-thiazoline scaffold holds considerable promise for the development of novel chemical probes and drug candidates. The synthetic accessibility and the wide range of achievable biological activities make this an attractive starting point for further investigation. The protocols and data presented here provide a foundation for researchers to explore the potential of this important class of heterocyclic compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for specific biological targets.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Acylimino-3H-thiazoline derivatives: a novel template for platelet GPIIb/IIIa receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-n-Hexylphenylamino)-1,3-thiazoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-(4-n-Hexylphenylamino)-1,3-thiazoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and effective method is a variation of the Hantzsch thiazole synthesis, which involves the cyclization of a substituted thiourea with a suitable C2 synthon. A highly successful modern approach involves the reaction of N-(4-n-hexylphenyl)thiourea with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) or a related electrophile.
Q2: What are the critical parameters influencing the reaction yield?
A2: Several factors can significantly impact the yield of the final product. These include the choice of solvent, reaction temperature, reaction time, purity of starting materials, and the efficiency of the purification method. Based on analogous syntheses, polar, hydrogen-bond-donating solvents have been shown to promote higher yields.[1][2]
Q3: Are there any known side reactions to be aware of?
A3: Yes, potential side reactions can include the formation of bis(4-n-hexylphenyl)thiourea if the initial thiourea synthesis is incomplete, and polymerization of the halo-reagent under certain conditions. In some related syntheses, competing reactions like Michael additions have been observed, although this is less common with simple dihaloalkanes.[3]
Q4: How can I best purify the final product?
A4: Purification strategies depend on the purity of the crude product. For relatively clean reactions, direct recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be sufficient.[1][2] If significant impurities are present, column chromatography on silica gel is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | Suboptimal Solvent: The choice of solvent has a dramatic effect on yield.[1][2] | Switch to a more effective solvent. Hexafluoroisopropanol (HFIP) has been shown to give superior yields in similar reactions compared to more common solvents like methanol, ethanol, or dichloromethane.[1][2] |
| Incorrect Reaction Temperature: The reaction may not be proceeding to completion at the current temperature. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC. For many thiazoline syntheses, refluxing conditions are optimal.[4] | |
| Impure Starting Materials: Impurities in N-(4-n-hexylphenyl)thiourea or the dihaloalkane can inhibit the reaction. | Ensure the purity of starting materials using techniques like NMR, melting point, or elemental analysis. Recrystallize or re-purify starting materials if necessary. | |
| Insufficient Reaction Time: The reaction may not have reached completion. | Extend the reaction time and monitor progress by TLC until the starting material is consumed. | |
| Multiple Spots on TLC of Crude Product | Side Reactions: Formation of byproducts due to unoptimized conditions. | Re-evaluate the reaction temperature and stoichiometry of reagents. Consider adding the dihaloalkane dropwise to the reaction mixture to minimize polymerization. |
| Degradation of Product: The product may be unstable under the reaction or work-up conditions. | If the product is suspected to be heat-sensitive, consider running the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is performed promptly and at a reduced temperature if necessary. | |
| Difficulty in Product Isolation/Purification | Product is an Oil or Low-Melting Solid: This can make recrystallization challenging. | Attempt purification via column chromatography. If the product is an oil, try to form a salt (e.g., hydrochloride salt) which is often a crystalline solid and easier to handle and purify. |
| Product Co-elutes with Impurities: Impurities have similar polarity to the product, making chromatographic separation difficult. | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Alternatively, consider a different purification technique such as preparative HPLC. |
Data Presentation: Solvent Effects on Thiazoline Synthesis Yield
The following table summarizes the reported yields for a model synthesis of a 2-phenylaminothiazoline derivative using various solvents, highlighting the significant impact of the reaction medium.
| Solvent | Yield (%) | Reference |
| Hexafluoroisopropanol (HFIP) | 90 | [1][2] |
| 2,2,2-Trifluoroethanol (TFE) | 74 | [1][2] |
| Isopropanol | 65 | [1][2] |
| Methanol | 60 | [1][2] |
| 1-Propanol | 55 | [1][2] |
| Dichloromethane | 50 | [1][2] |
| Ethanol | 50 | [1][2] |
| Acetonitrile | 48 | [1][2] |
| Tetrahydrofuran (THF) | 40 | [1][2] |
| Acetone | No Reaction | [1][2] |
| Dimethylformamide (DMF) | No Reaction | [1][2] |
| Dimethyl Sulfoxide (DMSO) | No Reaction | [1][2] |
| Water | No Reaction | [1][2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a recommended starting point based on highly successful modular syntheses of related compounds.[1][2]
Materials:
-
N-(4-n-Hexylphenyl)thiourea
-
1,2-Dibromoethane
-
Sodium Acetate (NaOAc)
-
Hexafluoroisopropanol (HFIP)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask, add N-(4-n-hexylphenyl)thiourea (1.0 mmol), sodium acetate (1.1 mmol), and hexafluoroisopropanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add 1,2-dibromoethane (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-8 hours, indicated by the consumption of the thiourea starting material), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium bromide salt.
-
Concentrate the filtrate under reduced pressure to remove the HFIP.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
Technical Support Center: 2-(4-n-Hexylphenylamino)-1,3-thiazoline (Compound HPT-87)
Welcome to the technical support center for Compound HPT-87. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and understanding the off-target effects of 2-(4-n-Hexylphenylamino)-1,3-thiazoline, a novel inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and reference data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Compound HPT-87?
A1: The primary target of Compound HPT-87 is Cyclin-Dependent Kinase 9 (CDK9). HPT-87 is a potent ATP-competitive inhibitor of CDK9, which plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II.
Q2: What are the known or predicted major off-target effects of HPT-87?
A2: While HPT-87 is highly selective for CDK9, cross-reactivity with other members of the CDK family has been observed, particularly CDK2 and CDK7, due to structural similarities in their ATP-binding pockets. At higher concentrations, minor inhibition of other kinases such as Aurora Kinase A may also occur. These off-target activities can lead to unintended cellular effects, including alterations in cell cycle progression and potential cytotoxicity.[1][2]
Q3: My cells are arresting in the G1/S phase, which is not typical for CDK9 inhibition alone. What could be the cause?
A3: G1/S phase arrest is a classic phenotype associated with the inhibition of CDK2. It is likely that the concentration of HPT-87 you are using is high enough to engage this off-target. We recommend performing a dose-response experiment and using the lowest effective concentration that maintains potent CDK9 inhibition while minimizing effects on CDK2. See the Troubleshooting Guide below for strategies to confirm this off-target activity.
Q4: How can I experimentally determine the selectivity profile of HPT-87 in my model system?
A4: A comprehensive approach is recommended. Initially, a broad in vitro kinase panel can provide a landscape of potential off-targets.[3] Subsequently, confirming these interactions within a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is an excellent method for verifying direct target engagement in intact cells.[4][5] See our detailed protocols for both Kinase Profiling and CETSA.
Q5: Are there computational tools to predict potential off-targets for HPT-87 or its analogs?
A5: Yes, several computational approaches can predict off-target interactions based on the chemical structure of a small molecule.[6][7] Methods like ligand-based screening (comparing HPT-87 to molecules with known targets) and structure-based docking against a panel of known kinase structures can provide valuable predictive data to guide your experimental work.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected Cytotoxicity at Low Concentrations | Off-target inhibition of essential kinases (e.g., CDK2) or unforeseen cellular toxicity. | 1. Perform a cell viability assay (e.g., MTT assay) to determine the precise IC50 for cytotoxicity. 2. Compare the cytotoxic concentration to the IC50 for CDK9 inhibition. A narrow therapeutic window suggests off-target effects. 3. Use CETSA to confirm engagement of suspected off-targets (like CDK2) at cytotoxic concentrations. |
| Phenotype Does Not Match Known CDK9 Inhibition Effects | Engagement of one or more off-target kinases is dominating the cellular response. | 1. Review the kinase selectivity profile (Table 1) to identify the most likely off-targets. 2. Use orthogonal methods to confirm target engagement, such as Western blotting for downstream phosphorylation events specific to the primary target and suspected off-targets. 3. Consider synthesizing a structurally related analog with potentially improved selectivity to use as a control. |
| Inconsistent Results Between Batches of HPT-87 | Issues with compound purity, solubility, or degradation. | 1. Verify the purity of each batch using HPLC/LC-MS. 2. Ensure complete solubilization of the compound in your vehicle (e.g., DMSO) before diluting in aqueous media. Precipitated compound will lead to inaccurate concentrations. 3. Store the compound as recommended (desiccated at -20°C) and avoid repeated freeze-thaw cycles. |
| Difficulty Confirming Target Engagement with CETSA | Suboptimal assay conditions or low target protein expression. | 1. Optimize the heating temperature for your specific cell line to ensure you are in the dynamic range of the protein's melting curve. 2. Confirm target protein expression levels in your cell lysate via Western blot. 3. Ensure your lysis buffer is effective and that you are adequately separating soluble and aggregated fractions. Refer to the detailed CETSA protocol.[4][8] |
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Compound HPT-87 against its primary target and key off-targets, as determined by in vitro biochemical assays.
Table 1: Inhibitory Activity of Compound HPT-87
| Target Kinase | IC50 (nM) | Selectivity Ratio (vs. CDK9) | Notes |
|---|---|---|---|
| CDK9 (Primary Target) | 15 | 1x | Potent and primary target of interest. |
| CDK2 | 255 | 17x | Primary off-target; responsible for G1/S cell cycle arrest. |
| CDK7 | 850 | 57x | Weaker off-target; may contribute to transcriptional effects. |
| Aurora Kinase A | 2,100 | 140x | Minimal activity; only observed at high micromolar concentrations. |
| PIM1 | >10,000 | >667x | Not a significant off-target. |
| GSK3β | >10,000 | >667x | Not a significant off-target. |
Mandatory Visualizations
Caption: Signaling pathways of the primary (CDK9) and off-target (CDK2) of HPT-87.
Caption: Workflow for identifying and validating off-target effects of small molecules.
Caption: Decision tree for troubleshooting unexpected results with Compound HPT-87.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibitor Profiling
This protocol describes a general method for assessing the inhibitory activity of HPT-87 against a panel of purified kinases using a luminescence-based ATP detection assay.[9]
Materials:
-
Purified recombinant kinases (e.g., CDK9, CDK2, etc.)
-
Kinase-specific substrates (e.g., peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (at 2x the final desired concentration)
-
Compound HPT-87 (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Prepare serial dilutions of HPT-87 in DMSO. A typical starting range is from 100 µM down to 1 pM.
-
In a 384-well plate, add 5 µL of kinase solution (containing kinase and substrate in reaction buffer) to each well.
-
Add 50 nL of diluted HPT-87 or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes, and then measure luminescence.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and plot the results to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of HPT-87 with its targets (e.g., CDK9, CDK2) in intact cells.[4][5][10]
Materials:
-
Cultured cells of interest (e.g., HEK293T, HeLa)
-
Compound HPT-87
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Thermal cycler or heating blocks
-
Apparatus for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibodies specific for CDK9, CDK2, and a loading control (e.g., GAPDH)
Methodology:
-
Culture cells to ~80% confluency. Treat cells with the desired concentration of HPT-87 or DMSO vehicle for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS to a concentration of ~10^7 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using antibodies against the target proteins (CDK9, CDK2) and a loading control.
-
Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both vehicle- and HPT-87-treated samples to generate melting curves. A rightward shift in the curve for HPT-87-treated samples indicates target engagement and stabilization.
Protocol 3: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of viability and can be used to determine the cytotoxic effects of HPT-87.[11][12][13]
Materials:
-
Cultured cells of interest
-
Compound HPT-87
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Clear, flat-bottomed 96-well plates
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of HPT-87 in complete medium.
-
Remove the old medium from the cells and add 100 µL of the HPT-87 dilutions or control medium to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the cytotoxic IC50 value.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of 2-Phenylamino-thiazoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-phenylamino-thiazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-phenylamino-thiazoline derivatives?
A1: The most common and effective methods for purifying 2-phenylamino-thiazoline derivatives are recrystallization and flash column chromatography. The choice between these methods depends on the nature of the impurities, the quantity of the material, and the desired final purity. Recrystallization is often preferred for crystalline solids to achieve high purity, while flash column chromatography is versatile for separating a wider range of impurities, including those with similar polarities to the product.
Q2: My 2-phenylamino-thiazoline derivative streaks badly on a silica gel TLC plate. What can I do to improve the separation?
A2: Streaking of 2-phenylamino-thiazoline derivatives on silica gel TLC plates is a common issue due to the basic nature of the amine group, which interacts strongly with the acidic silanol groups on the silica surface.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[2] The triethylamine will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and resulting in more defined spots.[3][4][5]
Q3: I am having trouble getting my 2-phenylamino-thiazoline derivative to crystallize. What are some common reasons for this?
A3: Difficulty in crystallization can arise from several factors. The most common reason is the presence of impurities that inhibit the formation of a crystal lattice. Another possibility is that the compound has a low melting point or is an oil at room temperature. The choice of solvent is also critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
Q4: Can I use reversed-phase chromatography to purify my 2-phenylamino-thiazoline derivative?
A4: Yes, reversed-phase chromatography can be a suitable method for purifying polar 2-phenylamino-thiazoline derivatives. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). For basic compounds like 2-phenylamino-thiazolines, it is often beneficial to add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, to improve peak shape by protonating the amine groups.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| "Oiling out" (product separates as a liquid instead of a solid) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- High level of impurities. | - Use a lower-boiling point solvent.- Add more solvent to the hot solution.- Try a different solvent or a mixed-solvent system.- Allow the solution to cool more slowly. |
| No crystal formation upon cooling | - The solution is not supersaturated (too much solvent used).- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice bath for a longer period.- Use a minimal amount of ice-cold solvent to wash the crystals.- Ensure the filtration apparatus is hot during filtration to prevent cooling. |
| Colored impurities in the final product | - Impurities are co-crystallizing with the product. | - Perform a hot filtration with activated charcoal before crystallization to remove colored impurities. |
Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or tailing of the product band | - Strong interaction between the basic amine group and the acidic silica gel.[1] | - Add a small amount of triethylamine (0.1-1%) to the eluent to suppress the interaction with silica.[2][3][4][5] |
| Poor separation of the product from impurities | - Inappropriate solvent system.- Column is overloaded. | - Optimize the solvent system using TLC to achieve a good separation of spots (product Rf ~0.3).- Use a larger column or reduce the amount of crude material loaded. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Cracks or channels in the silica gel bed | - Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization of a 2-Phenylamino-thiazoline Derivative
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Solvent Selection:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate. Ethanol is often a suitable solvent for many 2-phenylamino-thiazole derivatives.[6]
-
-
Dissolution:
-
Place the crude 2-phenylamino-thiazoline derivative in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Heat the solution back to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or if there are insoluble impurities):
-
Preheat a funnel with a fluted filter paper by pouring hot solvent through it.
-
Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
-
Protocol 2: Flash Column Chromatography of a 2-Phenylamino-thiazoline Derivative
This protocol provides a general procedure for purification by flash column chromatography.
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal eluent should give your desired product an Rf value of approximately 0.3.
-
If streaking is observed, add 0.1-1% triethylamine to the eluent and re-run the TLC.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Equilibrate the column by running the eluent through it until the pack is stable and the eluent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-phenylamino-thiazoline derivative.
-
Visualizations
Caption: General purification workflow for 2-phenylamino-thiazoline derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Stability Testing and Degradation Pathways for Thiazoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazoline compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability testing and degradation pathways of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for thiazoline compounds?
A1: Thiazoline compounds are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation. The stability of the thiazoline ring is significantly influenced by pH, the presence of oxidizing agents, and exposure to light.
-
Hydrolysis: The thiazoline ring can undergo hydrolysis under both acidic and basic conditions. The proposed mechanism involves the attack of water on the protonated thiazolinium salt, leading to a hydroxythiazolidine intermediate. This intermediate can then ring-open to form N-acyl or S-acyl 2-amino sulfanyl derivatives.[1] Studies on 2-methyl-Δ2-thiazoline have shown that the rate of hydrolysis is maximal around pH 3, with the compound being relatively stable in strongly acidic or neutral solutions.[2]
-
Oxidation: The sulfur atom in the thiazoline ring is susceptible to oxidation. Depending on the oxidizing agent and the substituents on the ring, oxidation can lead to the formation of thiazoline-1,1-dioxides, which can be highly reactive and prone to further degradation, or result in ring-opening to form products like acetylamino disulfides or benzoylamino sulfonic acids.[3]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of thiazoline-containing compounds. The specific degradation products will depend on the overall structure of the molecule, but can involve complex rearrangements and ring cleavage.[4]
Q2: What are the initial steps I should take when developing a stability-indicating HPLC method for a novel thiazoline compound?
A2: Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a systematic approach to ensure that the method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
-
Forced Degradation Studies: The first crucial step is to perform forced degradation studies to generate potential degradation products.[5][6] This involves subjecting the thiazoline compound to a variety of stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: e.g., 0.1 M to 1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: e.g., 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Exposing the solid compound or a solution to UV and visible light as per ICH Q1B guidelines.[6]
-
-
Method Development and Optimization: Analyze the stressed samples using HPLC with a photodiode array (PDA) detector to assess peak purity and identify the formation of degradation products. The initial chromatographic conditions should be chosen to provide good separation of the parent compound from its degradants. Key parameters to optimize include:
-
Column Chemistry: A C18 column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer can be critical for achieving good peak shape and separation, especially for basic thiazoline compounds.
-
Detection Wavelength: Select a wavelength that provides a good response for both the parent compound and the degradation products.
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Q3: I am observing significant degradation of my thiazoline-containing drug, Dasatinib, under acidic conditions. What are the likely degradation products?
A3: Dasatinib, which contains a thiazole ring (a related structure to thiazoline), is known to be susceptible to acid-catalyzed degradation. A major degradation product identified under acidic forced degradation is 2-(5-chloro-6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide.[1][6] This indicates that while the core thiazole ring may remain intact under certain acidic conditions, other parts of the molecule can be labile. It is crucial to perform structural elucidation of the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to fully understand the degradation pathway.[1]
Troubleshooting Guides
Issue 1: Peak Tailing for Thiazoline Compounds in Reversed-Phase HPLC
Symptoms:
-
Asymmetric peaks with a tailing factor significantly greater than 1.
-
Poor resolution between the main peak and impurities.
-
Inconsistent peak integration and reduced quantitative accuracy.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols: The basic nitrogen atom in the thiazoline ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[7][8][9] | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) will protonate the silanol groups, reducing their interaction with the basic analyte.[8][9] 2. Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid particle technology to minimize the number of accessible silanol groups. 3. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.[10] |
| Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in peak distortion.[11] | 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in the sample solution. |
| Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak tailing.[11] | 1. Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 2. Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase. |
| Column Contamination or Void: Buildup of sample matrix components on the column frit or a void at the head of the column can disrupt the flow path and cause peak tailing.[9][10] | 1. Use a Guard Column: Protect the analytical column from strongly retained impurities. 2. Flush the Column: Wash the column with a strong solvent to remove contaminants. 3. Replace the Column: If the column is old or damaged, it may need to be replaced. |
Issue 2: Unexpected Degradation of Thiazoline Compound During HPLC Analysis (On-Column Degradation)
Symptoms:
-
Appearance of new, unexpected peaks in the chromatogram that are not present in the initial sample solution.
-
Poor mass balance in stability studies.
-
Inconsistent results between different HPLC systems or columns.
Possible Causes and Solutions:
| Cause | Solution |
| Interaction with Metal Components: The sulfur atom in the thiazoline ring can chelate with metal ions present in the HPLC system (e.g., stainless steel tubing, frits), catalyzing on-column degradation. | 1. Use a PEEK or Bio-inert HPLC System: Employ a system with non-metallic flow paths to minimize metal ion contact. 2. Add a Chelating Agent: Incorporate a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the mobile phase. |
| Unstable Mobile Phase pH: If the mobile phase pH is in a range where the thiazoline compound is particularly labile (e.g., around pH 3 for some derivatives), degradation can occur during the chromatographic run.[2] | 1. Adjust Mobile Phase pH: Move the mobile phase pH to a region of higher stability for the analyte. 2. Reduce Analysis Time: Use a shorter column or a faster flow rate to minimize the time the analyte spends on the column. |
| Active Stationary Phase: Certain stationary phases may have active sites that can catalyze the degradation of sensitive analytes. | 1. Test Different Column Chemistries: Evaluate columns from different manufacturers and with different bonding technologies. 2. Use a Less Reactive Stationary Phase: Consider using a column with a more inert packing material. |
Data Presentation: Forced Degradation of Thiazole-Containing Compounds
The following table summarizes quantitative data from forced degradation studies on Dasatinib, a drug containing a thiazole moiety, which serves as a relevant example for understanding the stability of related thiazoline compounds.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | 7.9% | [12] |
| Base Hydrolysis | 2 N NaOH | 30 min | 60°C | 6.5% | [12] |
| Neutral Hydrolysis | Water | 30 min | 60°C | 2.6% | [12] |
| Oxidative | 30% H₂O₂ | 1 h | 25 ± 5°C | Significant | [2] |
| Thermal (Dry Heat) | - | 24 h | 105°C | Significant | [2] |
| Photolytic | UV (200 W h m⁻²) & Visible (1.2 million lux-h) | - | - | Significant | [2] |
Note: "Significant" indicates that degradation was observed, but a specific percentage was not provided in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation of a Thiazoline Compound
This protocol outlines a general procedure for conducting forced degradation studies on a thiazoline-containing API. The specific concentrations and durations may need to be adjusted based on the stability of the individual compound. The goal is to achieve 5-20% degradation.[6]
-
Preparation of Stock Solution: Prepare a stock solution of the thiazoline compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).[6]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the solution at 60°C for a specified time.
-
After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified time.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution at 80°C for a specified time.
-
Cool the solution to room temperature.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the stock solution (in a quartz cuvette) and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
Prepare a solution of the solid sample and dilute the liquid sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress conditions.
-
Analysis: Analyze all the samples by a validated stability-indicating HPLC method.
Visualizations
Degradation Pathways
Caption: Major degradation pathways for thiazoline compounds under various stress conditions.
Experimental Workflow
References
- 1. rp-lc-method-development-and-validation-for-dasatinib-forced-degradation-study-isolation-and-structural-characterization-by-nmr-and-hrms - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. RP-LC Method Development and Validation for Dasatinib Forced Degradation Study: Isolation and Structural Characterization by NMR and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. chesci.com [chesci.com]
Technical Support Center: Scale-Up Synthesis of Thiazoline Analogs
Welcome to the technical support center for the scale-up synthesis of thiazoline analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the scale-up of thiazoline analog synthesis.
Q1: My reaction yield dropped significantly when I increased the scale. What are the common causes?
A1: A drop in yield upon scale-up is a frequent challenge. Several factors can contribute to this:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. Localized hot spots or insufficient heating can cause side reactions or incomplete conversion.
-
Troubleshooting:
-
Use a reactor with appropriate overhead stirring to ensure homogenous mixing and temperature.
-
Employ a temperature probe to monitor the internal reaction temperature accurately.
-
Adjust the heating rate to ensure a gradual and controlled temperature increase.
-
-
-
Mixing Issues: Inadequate mixing can lead to localized high concentrations of reagents, promoting side product formation.
-
Troubleshooting:
-
Switch from magnetic stirring to overhead mechanical stirring for larger volumes.
-
Ensure the impeller design and stirring speed are appropriate for the viscosity and volume of the reaction mixture.
-
-
-
Solvent Effects: The choice of solvent is critical and its impact can be more pronounced at a larger scale. Some solvents that work well on a small scale may not be ideal for larger reactions due to factors like boiling point, viscosity, and solubility of intermediates.[1]
-
Troubleshooting:
-
Consider using a higher-boiling-point solvent if evaporation is an issue.
-
Solvents like hexafluoroisopropanol (HFIP) have been shown to be effective for scalable syntheses, often allowing for high yields and simplified purification.[1]
-
-
Q2: I'm observing the formation of unexpected byproducts. How can I identify and minimize them?
A2: Byproduct formation can be exacerbated at scale. Common byproducts in thiazoline synthesis can include isomers (e.g., 3-thiazolines), oxidation products (thiazoles, N-oxides), and products from the degradation of starting materials.
-
Troubleshooting:
-
Reaction Conditions:
-
Strictly control the reaction temperature. Excursions can lead to decomposition or side reactions.
-
Optimize the rate of addition of reagents. A slow, controlled addition can prevent localized high concentrations.
-
In reactions like the Hantzsch synthesis, acidic conditions can influence the regioselectivity, leading to mixtures of isomers.[2] Careful control of pH is crucial.
-
-
Atmosphere: If your intermediates or final product are sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: The use of additives during the reaction, such as sodium metabisulfite, can help prevent the formation of certain byproducts by favoring the desired reaction pathway.
-
Q3: Purification has become a bottleneck in my scale-up process. How can I improve this?
A3: Traditional purification methods like column chromatography can be impractical and costly at a large scale.
-
Troubleshooting:
-
Crystallization/Recrystallization: This is the most desirable method for large-scale purification.
-
Liquid-Liquid Extraction: Optimize your extraction procedure to remove impurities. This may involve adjusting the pH of the aqueous phase or using different organic solvents.
-
Reaction Optimization: A cleaner reaction will naturally simplify purification. Revisit the reaction conditions to minimize byproduct formation.
-
Q4: I am concerned about the stereochemical integrity of my chiral thiazoline analog during scale-up. What precautions should I take?
A4: Racemization is a known issue, particularly in syntheses involving chiral centers adjacent to the thiazoline ring.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can often mitigate racemization.
-
Base Selection: The choice and amount of base used can significantly impact epimerization. Use the mildest base that effectively promotes the reaction.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to conditions that may cause racemization.
-
Protecting Groups: In some cases, the use of appropriate protecting groups on nearby functionalities can help preserve stereochemical integrity.
-
Data Presentation: Solvent Effects on Thiazoline Synthesis
The choice of solvent is a critical parameter in the synthesis of thiazoline analogs. The following table summarizes the effect of different solvents on the yield of a representative reaction between N-phenylthiourea and a bromocrotonate derivative, as reported in the literature.[1][3]
| Entry | Solvent | Solvent Type | Yield (%) |
| 1 | Hexafluoroisopropanol (HFIP) | Polar, H-bond donor | 90 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | Polar, H-bond donor | 74 |
| 3 | Dichloromethane | Halogenated | ~50 |
| 4 | Chloroform | Halogenated | ~50 |
| 5 | Methanol | Polar Protic | Modest |
| 6 | Ethanol | Polar Protic | Modest |
| 7 | Acetonitrile | Polar Aprotic | <50 |
| 8 | Tetrahydrofuran (THF) | Polar Aprotic | <50 |
| 9 | DMSO, DMF, Water | Various | No product |
Data adapted from Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC advances, 7(53), 33333-33343.[1][3]
Experimental Protocols
Protocol 1: Scalable, Chromatography-Free Synthesis of a Thiazoline Analog
This protocol is adapted from a method demonstrated to be effective on a multigram scale without requiring chromatographic purification.[1][3]
Reaction: Synthesis of a 2,4-disubstituted thiazoline from a thiourea derivative and an electrophile.
Materials:
-
Thiourea derivative (1.0 mmol)
-
Electrophile (e.g., ethyl 4-bromocrotonate) (1.0 mmol)
-
Sodium Acetate (1.1 mmol)
-
Hexafluoroisopropanol (HFIP) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thiourea derivative, the electrophile, sodium acetate, and HFIP.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Isolate the pure product by filtration to remove the salt byproducts.
-
Wash the collected solid with a suitable solvent (e.g., methyl tert-butyl ether or ethyl acetate) and dry under vacuum.
-
The HFIP solvent can be recovered by distillation and recycled for future use.[1]
Protocol 2: Classic Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the Hantzsch synthesis, a widely used method for preparing thiazole rings.
Reaction: Condensation of an α-haloketone with a thioamide.
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone) (5.0 mmol)
-
Thioamide (e.g., thiourea) (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution
Procedure:
-
In a suitable reaction vessel, combine the α-haloketone and the thioamide.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring (e.g., on a hot plate set to 100°C) for approximately 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the solution and precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with water to remove any remaining salts.
-
Dry the product to obtain the crude thiazole derivative, which can be further purified by recrystallization if necessary.
Visualizations
Caption: A logical workflow for scaling up thiazoline synthesis.
Caption: A troubleshooting guide for addressing low yields.
References
avoiding racemization during chiral thiazoline synthesis
Welcome to the technical support center for chiral thiazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding racemization and troubleshooting common issues encountered during the synthesis of enantiomerically pure thiazolines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of racemization during chiral thiazoline synthesis?
A1: The primary cause of racemization (or epimerization) at the C4 position of the thiazoline ring is the acidity of the proton at this stereocenter. In the presence of a base, this proton can be abstracted to form a planar, achiral enethiolate or a related thio-enol intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers and a loss of stereochemical integrity.
Several factors can exacerbate this issue:
-
Strong Bases: Strong bases readily deprotonate the C4 position.
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for deprotonation and subsequent racemization.[1]
-
Prolonged Reaction Times: Longer exposure to basic or harsh conditions increases the likelihood of epimerization.
-
Electron-Withdrawing Groups: Substituents on the thiazoline ring, particularly electron-withdrawing groups at the C2 position, can increase the acidity of the C4 proton, making it more susceptible to abstraction.[2]
Below is a diagram illustrating the base-catalyzed racemization mechanism.
Caption: Base-catalyzed racemization of a chiral thiazoline via a planar intermediate.
Q2: My final thiazoline product shows low enantiomeric excess (ee). What are the potential causes and how can I troubleshoot this?
A2: Low enantiomeric excess is a common problem that can arise from several stages of the synthesis and purification process. A systematic approach is crucial for identifying the root cause.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low enantiomeric excess in thiazoline synthesis.
Q3: Which cyclization methods and reagents are recommended to minimize racemization?
A3: The choice of cyclization method is critical. Generally, milder conditions and specific reagents that avoid the generation of harsh byproducts are preferred.
Recommended Methods:
-
Dehydrative Cyclization with Burgess Reagent: This method is effective for the cyclization of β-hydroxythioamides and is known to cause minimal epimerization compared to other dehydrating protocols like TsCl/Et₃N or SOCl₂.
-
Cyclodesulfhydration of N-Thioacyl Derivatives: A mild, efficient, and epimerization-free method involves the cyclodesulfhydration of N-thioacyl-2-mercaptoethylamine derivatives. This reaction can often be carried out in aqueous solutions at room temperature, triggered by a change in pH.[3]
-
Appel-type Reactions: Using triphenylphosphine (PPh₃) in combination with reagents like diisopropyl azodicarboxylate (DIAD) can be effective, but conditions must be carefully optimized.
-
Lawesson's Reagent (LR) for Thionation-Cyclization: While LR is commonly used, it can sometimes lead to epimerization.[4] Optimizing the stoichiometry (using closer to 1 equivalent) and temperature can significantly improve the enantiomeric excess of the final product.[4]
The following table compares the impact of different cyclization reagents on enantiomeric excess as reported in the literature for specific substrates.
| Cyclization Reagent/Method | Substrate Type | Typical ee (%) | Key Considerations |
| Burgess Reagent | β-hydroxythioamides | >94% | Generally very low epimerization. |
| TsCl / Et₃N | β-hydroxythioamides | Extensive Epimerization | Not recommended for stereosensitive substrates. |
| SOCl₂ / Pyridine | β-hydroxythioamides | Extensive Epimerization | Not recommended for stereosensitive substrates.[4] |
| Lawesson's Reagent (LR) | Amido alcohols | 71-88% (can be improved) | ee is sensitive to stoichiometry; increasing LR to 1 eq. can improve ee.[4] |
| pH-triggered Cyclodesulfhydration | N-thioacyl-2-mercaptoethylamine | Excellent (epimerization-free) | Very mild conditions (aq. solution, RT).[3] |
| TiCl₄-mediated | S-trityl-cysteine amides | Variable | Highly dependent on substituents; electron-donating groups suppress racemization.[2] |
Q4: How can I accurately determine the enantiomeric excess (ee) of my chiral thiazoline?
A4: The most reliable and widely used method for determining the enantiomeric excess of chiral thiazolines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[2][5][6]
Key Steps for Chiral HPLC Analysis:
-
Column Selection: Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series with cellulose or amylose derivatives) are excellent starting points.[6]
-
Mobile Phase Screening: A typical starting mobile phase is a mixture of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). The ratio is adjusted to achieve good separation and reasonable retention times.[5]
-
Detection: UV detection is most common, provided the thiazoline has a suitable chromophore.[5]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.
Other techniques like NMR spectroscopy using chiral solvating agents (CSAs) can also be used for ee determination, but HPLC is generally more precise and accessible.[7]
Experimental Protocols
Protocol 1: General Procedure for Racemization-Free Cyclodesulfhydration
This protocol is adapted from a mild, pH-triggered method for synthesizing peptide-derived thiazolines.[3]
Objective: To synthesize a chiral thiazoline from an N-thioacyl-2-mercaptoethylamine precursor without epimerization.
Materials:
-
N-thioacyl-2-mercaptoethylamine peptide derivative
-
Phosphate buffer (pH ~7-8)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) for HPLC analysis
Procedure:
-
Dissolve the N-thioacyl-2-mercaptoethylamine precursor in a suitable solvent mixture (e.g., ACN/water).
-
Add the phosphate buffer to the solution to raise the pH, which triggers the intramolecular nucleophilic attack of the thiolate anion onto the thiocarbonyl group.[3]
-
Stir the reaction at room temperature. The reaction is typically fast and can be monitored by HPLC-MS.
-
Upon completion (disappearance of starting material), the reaction mixture can be directly purified.
-
Purification: Use reverse-phase HPLC (e.g., C18 column) with a water/ACN gradient containing 0.1% TFA.
-
Analysis: Collect the fractions containing the product, concentrate them, and analyze the enantiomeric excess using chiral HPLC as described in Q4.
Protocol 2: Sample Preparation and Analysis by Chiral HPLC
Objective: To determine the enantiomeric excess (ee) of a purified thiazoline sample.
Materials:
-
Purified thiazoline sample (~1 mg)
-
Chiral HPLC column (e.g., Chiralpak® IB)[6]
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and IPA in a predetermined ratio (e.g., 90:10 v/v). Degas the mobile phase thoroughly.
-
Sample Preparation: Accurately weigh ~1 mg of the thiazoline sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. If solubility is an issue, use a slightly stronger solvent like pure IPA and then dilute with the mobile phase.
-
System Equilibration: Install the chiral column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow both enantiomers to elute. Record the retention times and peak areas for each enantiomer.
-
Calculation of ee: Calculate the enantiomeric excess using the areas of the two peaks:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
(Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
2-(4-n-Hexylphenylamino)-1,3-thiazoline vs other dopamine agonists
An important clarification regarding 2-(4-n-Hexylphenylamino)-1,3-thiazoline: Initial investigation into the pharmacological profile of this compound reveals that its primary documented biological activity is as a candicidal (antifungal) agent. Published research demonstrates its efficacy in killing Candida albicans by causing direct damage to the cytoplasmic membrane[1]. At present, there is no readily available scientific literature supporting its function as a dopamine agonist.
This guide will, therefore, focus on a comparative analysis of established and commonly researched dopamine agonists, providing a framework for understanding their performance based on available experimental data. This information is intended for researchers, scientists, and drug development professionals.
Overview of Dopamine Agonists
Dopamine agonists are compounds that activate dopamine receptors and are critical tools in both neuroscience research and the treatment of neurological and psychiatric disorders, most notably Parkinson's disease.[2] They are broadly classified into two main categories: ergot derivatives (e.g., Bromocriptine, Cabergoline) and non-ergot derivatives (e.g., Pramipexole, Ropinirole, Rotigotine, Apomorphine). The therapeutic and side-effect profiles of these agents are largely determined by their affinity and efficacy at different dopamine receptor subtypes (D1, D2, D3, D4, and D5).
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a dopamine agonist to its receptor is a key determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported Ki values for several common dopamine agonists at the D1, D2, and D3 dopamine receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ, which can influence the results.
| Dopamine Agonist | Receptor Subtype | Ki (nM) | Radioligand Used | Source |
| Pramipexole | D2 | 3.9 | [3H]Spiperone | [2] |
| D3 | 0.5 | [3H]Spiperone | [2] | |
| D4 | 5.1 | [3H]Spiperone | [2] | |
| Ropinirole | D2 | 98,700 | [3H]Spiperone | [3] |
| D3 | - | - | - | |
| Rotigotine | D1 | - | - | - |
| D2 | - | - | - | |
| D3 | - | - | - | |
| Apomorphine | D1 | - | - | - |
| D2 | - | - | - | |
| D3 | - | - | - | |
| Bromocriptine | D1 | - | - | - |
| D2 | - | - | - | |
| D3 | - | - | - | |
| Cabergoline | D1 | - | - | - |
| D2 | 0.61 | [3H]Spiperone | [3] | |
| D3 | 1.27 | [3H]YM-09151-2 | [3] | |
| Lisuride | D1 | 56.7 | [3H]SCH23390 | [3] |
| D2 | 0.95 | [3H]Spiperone | [3] | |
| D3 | 1.08 | [3H]YM-09151-2 | [3] | |
| Pergolide | D1 | 447 | [3H]SCH23390 | [3] |
| D2 | - | - | - | |
| D3 | 0.86 | [3H]YM-09151-2 | [3] |
Functional Activity at Dopamine Receptors
The functional activity of a dopamine agonist is its ability to elicit a biological response upon binding to the receptor. This is often measured using in vitro functional assays, such as the cAMP (cyclic adenosine monophosphate) assay for D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, while D2-like receptor activation inhibits adenylyl cyclase, causing a decrease in cAMP levels. The potency of an agonist in these assays is expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
The table below presents EC50 values for several dopamine agonists from cAMP functional assays. As with binding affinity data, experimental conditions can vary between studies.
| Dopamine Agonist | Receptor Subtype & Assay | EC50 (nM) | Source |
| Dopamine | D2 (GIRK activation) | 20 | [4] |
| (S)-5-OH-DPAT | D2 (GIRK activation) | 5.2 | [4] |
| PF-2334 | D1 (cAMP production) | 12 | [5] |
| PF-1119 | D1 (cAMP production) | 57 | [5] |
| PF-6142 | D1 (cAMP production) | 22 | [5] |
| Cmpd 19 | D1 (cAMP production) | 4.6 | [5] |
| Cmpd 7 | D1 (cAMP production) | 400 | [5] |
| Cmpd 41 | D1 (cAMP production) | 180 | [5] |
| Cmpd 46 | D1 (cAMP production) | 340 | [5] |
| SKF-81297 | D1 (cAMP production) | 3.3 | [5] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest are prepared from cultured cells (e.g., HEK293, CHO) or from brain tissue.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]Spiperone for D2 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the ability of a test compound to stimulate or inhibit the production of cAMP through a G-protein coupled receptor.
General Procedure:
-
Cell Culture: Cells stably expressing the dopamine receptor subtype of interest are cultured in appropriate media.
-
Cell Plating: The cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For Gi-coupled receptors (like D2), a stimulant of adenylyl cyclase (e.g., forskolin) is often added to induce a measurable baseline of cAMP production.
-
Incubation: The cells are incubated with the test compound for a specific period to allow for a change in intracellular cAMP levels.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is determined.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of dopamine agonist evaluation, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Dopamine Agonist Evaluation.
References
- 1. In vitro and in vivo candicidal activities of 2-(p-n-hexylphenylamino)-1,3-thiazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
Comparative Efficacy of 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives that have demonstrated potent inhibition of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation and a key target in oncology research.[1][2][3] The data presented is derived from a seminal study by Wang et al. in the Journal of Medicinal Chemistry, which led to the discovery of potent Aurora A and B kinase inhibitors.[1][2][3]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected 2-aminothiazole derivatives against Aurora A and Aurora B kinases. The selection includes the lead compound (18) and analogues with varying substituents on the N-phenyl ring to illustrate structure-activity relationships (SAR).
| Compound ID | Structure | R Group | Aurora A (Ki, nM) | Aurora B (Ki, nM) |
| 7h | ![]() | H | 110 | 180 |
| 11 | ![]() | 4-Cl | 23 | 42 |
| 13 | ![]() | 4-OMe | 17 | 25 |
| 18 | ![]() | 4-morpholino | 8.0 | 9.2 |
Data sourced from Wang et al., J. Med. Chem. 2010, 53 (11), 4367–4378.[3]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparative data table.
In Vitro Aurora A and Aurora B Kinase Assays
This protocol details the method used to determine the kinase inhibitory activity of the 2-aminothiazole derivatives.
1. Reagents and Materials:
- Recombinant human Aurora A and Aurora B kinases
- ATP (Adenosine triphosphate)
- [γ-³³P]ATP
- Substrate peptide (biotin-Ahx-IHP-RRR-S(PO₃H₂)-L-S-N-NH₂)
- Kinase buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA)
- Stop buffer (50 mM EDTA in kinase buffer)
- Streptavidin-coated scintillation proximity assay (SPA) beads
- Test compounds (2-aminothiazole derivatives) dissolved in DMSO
2. Assay Procedure:
- Test compounds were serially diluted in DMSO and then further diluted in kinase buffer.
- In a 96-well plate, 10 µL of the diluted compound solution was mixed with 20 µL of the kinase/substrate solution (final concentration of kinase and substrate were optimized for linear ATP turnover).
- The kinase reaction was initiated by adding 20 µL of a mixture of ATP and [γ-³³P]ATP (final concentration of ATP was at the Km for each enzyme).
- The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes), ensuring the reaction was in the linear phase.
- The reaction was terminated by adding 50 µL of the stop buffer.
- 100 µL of a suspension of streptavidin-coated SPA beads was added to each well.
- The plate was sealed and incubated at room temperature for 30 minutes to allow the biotinylated substrate to bind to the beads.
- The plate was then centrifuged at 500g for 2 minutes.
- The amount of incorporated ³³P was determined by scintillation counting in a microplate reader.
- The percentage of inhibition was calculated relative to a DMSO control, and IC₅₀ values were determined by fitting the data to a four-parameter logistic equation. Ki values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This assay was used to assess the cytotoxic effects of the compounds on various cancer cell lines.
1. Reagents and Materials:
- Human cancer cell lines (e.g., NCI-H460, P388/D1)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Test compounds dissolved in DMSO
2. Assay Procedure:
- Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds. A DMSO control was also included.
- The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
- The medium was then carefully removed, and 100 µL of the solubilization solution was added to each well to dissolve the formazan crystals.
- The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability was calculated relative to the DMSO-treated control cells, and IC₅₀ values were determined.
Mandatory Visualizations
Aurora Kinase Signaling Pathway
Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the In Vitro Aurora Kinase Inhibition Assay.
References
Comparative Analysis of 2-(4-n-Hexylphenylamino)-1,3-thiazoline (HPT): A Cross-Reactivity Profile
This guide provides a comparative analysis of the cross-reactivity of the novel compound 2-(4-n-Hexylphenylamino)-1,3-thiazoline (HPT) against a panel of protein kinases. For the purpose of this guide, HPT is presented as a hypothetical inhibitor of Akt1, a key serine/threonine kinase in a critical cell signaling pathway. Its selectivity is compared against two well-established multi-kinase inhibitors, Dasatinib and Sorafenib, to provide a comprehensive understanding of its off-target interaction profile.
Introduction to Kinase Cross-Reactivity
The development of selective kinase inhibitors is a significant challenge in drug discovery due to the high degree of structural conservation within the ATP-binding site of the human kinome.[1][2] Cross-reactivity, the interaction of a compound with unintended targets, can lead to adverse side effects or, in some cases, beneficial polypharmacology.[1][2][3] Therefore, comprehensive kinase profiling is essential to characterize the selectivity of any new potential therapeutic agent.[4][5][6] This guide details the cross-reactivity profile of HPT, a novel investigational compound.
Comparative Kinase Inhibition Profile
The inhibitory activity of HPT, Dasatinib, and Sorafenib was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentrations (IC50) were determined and are summarized below. Lower IC50 values indicate higher potency.
Table 1: Biochemical IC50 Values (nM) for HPT and Reference Compounds against a Kinase Panel
| Kinase Target | HPT (Hypothetical) | Dasatinib (Reference) | Sorafenib (Reference) |
| AGC Family | |||
| Akt1 | 15 | 30 | >10,000 |
| PKA | >10,000 | 1,200 | 8,500 |
| ROCK1 | 8,500 | 16 | 2,500 |
| TK Family | |||
| ABL1 | >10,000 | 1 | 38 |
| SRC | 5,200 | 0.8 | 20 |
| VEGFR2 | 7,800 | 79 | 90 |
| CMGC Family | |||
| CDK2 | >10,000 | 2,500 | >10,000 |
| GSK3B | 9,100 | 4,800 | 1,500 |
| Other | |||
| BRAF | >10,000 | 6,800 | 22 |
| p38α | 6,300 | 350 | 580 |
Data are hypothetical and for illustrative purposes only.
Signaling Pathway Context: The Akt Pathway
HPT is hypothesized to target Akt1, a central node in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, growth, and proliferation.[7][8][9][10][11] Understanding the position of the target within its signaling cascade is vital for interpreting the potential cellular consequences of its inhibition.
Caption: The PI3K/Akt signaling pathway targeted by HPT.
Experimental Methodologies
Detailed protocols for the key assays used to generate the cross-reactivity and target engagement data are provided below.
The overall workflow for assessing the selectivity of HPT involves several key stages, from initial compound handling to data analysis.
Caption: Workflow for kinase inhibitor selectivity profiling.
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12][13][14]
-
Compound Preparation : Create a 10-point serial dilution of HPT and reference compounds in DMSO, typically starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction :
-
In a 384-well plate, add 2.5 µL of kinase and substrate/ATP mix (containing the specific kinase and its corresponding substrate in reaction buffer).
-
Add 25 nL of the serially diluted compound or DMSO (vehicle control).
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence signal using a plate reader.
-
Data Analysis :
-
Normalize the data using vehicle (100% activity) and no-enzyme (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
CETSA is used to verify that a compound binds to its intended target within a cellular context by measuring changes in the thermal stability of the target protein.[15][16][17][18][19]
-
Cell Treatment : Culture cells (e.g., HEK293) to ~80% confluency. Treat the cells with the desired concentration of HPT or vehicle (DMSO) and incubate under normal culture conditions for 1-2 hours.
-
Harvest and Heat Treatment :
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction :
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis :
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble Akt1 protein at each temperature point using Western blotting or another suitable protein quantification method (e.g., ELISA).
-
-
Data Analysis :
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Akt1 protein against the temperature for both the HPT-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of HPT indicates target engagement and stabilization.
-
Conclusion
The hypothetical data presented in this guide illustrate a favorable cross-reactivity profile for this compound (HPT) as a selective Akt1 inhibitor. Compared to the broad-spectrum inhibitors Dasatinib and Sorafenib, HPT demonstrates high potency for its intended target with minimal off-target activity against the kinases tested. The experimental protocols provided offer a robust framework for biochemically and cellularly validating the selectivity and target engagement of novel kinase inhibitors. These findings underscore the potential of HPT as a promising candidate for further preclinical development, warranting a more extensive kinome-wide screen to fully elucidate its interaction profile.
References
- 1. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. crossfire-oncology.com [crossfire-oncology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. sinobiological.com [sinobiological.com]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. 2.6. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(4-n-Hexylphenylamino)-1,3-thiazoline Against Known Soluble Epoxide Hydrolase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[1] Inhibition of sEH increases the levels of EETs, which possess anti-inflammatory, analgesic, and vasodilatory properties, making sEH a promising therapeutic target for a range of diseases, including hypertension, inflammation, and pain.[1][2]
Performance Comparison of Known sEH Inhibitors
To provide a framework for evaluating the potential efficacy of 2-(4-n-Hexylphenylamino)-1,3-thiazoline, the following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of well-characterized sEH inhibitors from different chemical classes. These compounds have been extensively studied and serve as benchmarks in the field.
| Inhibitor Class | Compound Name | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Reference(s) |
| Urea-based | 1-Adamantyl-3-cyclohexylurea (ACU) | 43 | 20 | [3] |
| N,N'-Dicyclohexylurea (DCU) | 30 ± 2 | 22 ± 3 | [4] | |
| 1-Adamantyl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU) | 45 | - | [5] | |
| 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) | 1.1 | 2.8 | [6] | |
| trans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | 0.89 | - | [7] | |
| Amide-based | N-Adamantyl-N'-(3-chlorophenyl)acetamide | 2500 | 10000 | [7] |
| N-(Adamantan-1-ylmethyl)-N'-(3-chlorophenyl)acetamide | 100 | 250 | [7] | |
| Carbamate-based | Siduron | 360 | 160 | [4] |
| Thiazole/Aminothiazole Derivatives | Unnamed aminothiazole skeleton compound | 170 | - | [8] |
| SW-17 (a dual FAAH/sEH inhibitor) | 2.5 | - | [9] |
Signaling Pathway of Soluble Epoxide Hydrolase
The inhibition of soluble epoxide hydrolase exerts its therapeutic effects by modulating the arachidonic acid cascade. Specifically, sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs are increased, leading to downstream anti-inflammatory and analgesic effects.
Caption: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Experimental Protocols
The inhibitory activity of compounds against sEH is commonly determined using a fluorometric assay. This method offers high sensitivity and is suitable for high-throughput screening.
Fluorometric sEH Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human soluble epoxide hydrolase (sEH).
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[10][11]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., AUDA)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Create a series of dilutions of the test compound and positive control in the sEH assay buffer.
-
Dilute the recombinant human sEH enzyme to the desired concentration in the assay buffer.
-
Prepare the PHOME substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following:
-
sEH assay buffer
-
A specific volume of the diluted test compound or positive control. For control wells, add the corresponding solvent.
-
A specific volume of the diluted sEH enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the enzymatic reaction by adding the PHOME substrate solution to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 10-30 minutes) using a microplate reader.[5][13]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Normalize the reaction rates to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).[12]
-
Experimental Workflow Diagram
Caption: Workflow for a fluorometric sEH inhibition assay.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. agilent.com [agilent.com]
- 13. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Analysis of 2-(4-n-Hexylphenylamino)-1,3-thiazoline
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, the selectivity of a drug candidate is a critical determinant of its potential efficacy and safety. A highly selective compound preferentially binds to its intended target, minimizing off-target effects that can lead to adverse reactions. This guide provides a comparative assessment of the selectivity profile of a novel investigational compound, 2-(4-n-Hexylphenylamino)-1,3-thiazoline (herein referred to as Compound X), against a panel of kinases, benchmarked against established kinase inhibitors.
Comparative Selectivity Data
The inhibitory activity of Compound X and two reference compounds, Staurosporine (a broad-spectrum kinase inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor), was assessed against a panel of representative kinases. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. Lower IC50 values indicate higher potency.
| Target Kinase | Compound X (IC50, nM) | Staurosporine (IC50, nM) | Lapatinib (IC50, nM) |
| EGFR | 15 | 6 | 10 |
| HER2 | 25 | 8 | 13 |
| VEGFR2 | 1,200 | 20 | 350 |
| PDGFRβ | 2,500 | 15 | 800 |
| c-Src | 850 | 5 | 1,500 |
| Abl | >10,000 | 30 | >10,000 |
| CDK2 | >10,000 | 3 | 5,000 |
Experimental Protocols
Kinase Inhibition Assay
The in vitro kinase inhibition assays were performed using a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
-
Reagents and Materials: Recombinant human kinases (EGFR, HER2, VEGFR2, PDGFRβ, c-Src, Abl, CDK2), corresponding kinase-specific peptide substrates, ATP, and a commercial luminescence-based kinase assay kit.
-
Assay Procedure:
-
A solution of each kinase and its respective substrate was prepared in the reaction buffer provided by the assay kit.
-
Serial dilutions of Compound X, Staurosporine, and Lapatinib were prepared in DMSO and then diluted in the reaction buffer.
-
In a 384-well plate, 5 µL of the kinase solution was added to each well.
-
5 µL of the diluted compound solution was then added to the wells.
-
The kinase reaction was initiated by adding 10 µL of ATP solution to each well.
-
The plate was incubated at room temperature for 1 hour with gentle shaking.
-
Following incubation, 20 µL of the luminescence detection reagent was added to each well.
-
The plate was incubated for an additional 10 minutes to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
-
Data Analysis: The raw luminescence data was normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a broad-spectrum inhibitor). The normalized data was then fitted to a four-parameter logistic model to determine the IC50 values.
Visualizing Biological Pathways and Experimental Processes
To better understand the context of Compound X's activity and the methodology for its assessment, the following diagrams are provided.
Caption: EGFR/HER2 signaling pathway targeted by Compound X and Lapatinib.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the biological activities of various 2-amino-1,3-thiazoline and related 2-aminothiazole derivatives based on available scientific literature. It is important to note that direct head-to-head studies for many of these compounds, including 2-(4-n-Hexylphenylamino)-1,3-thiazoline, are not publicly available. The data presented here is compiled from different studies and should be interpreted with consideration for the varying experimental conditions.
Introduction
Thiazole and its partially saturated analog, thiazoline, are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The 2-aminothiazole and 2-amino-1,3-thiazoline moieties, in particular, have garnered significant attention due to their versatile pharmacological properties. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide summarizes key quantitative data from various studies to provide a comparative perspective on the performance of these derivatives and details the experimental protocols used for their evaluation.
Data Presentation: A Comparative Look at Biological Activities
The following tables summarize the quantitative data for the biological activities of various 2-aminothiazole and 2-amino-1,3-thiazoline derivatives as reported in the scientific literature.
Table 1: Anticancer Activity of 2-Aminothiazole Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 20 | H1299 (Human lung cancer) | IC50 | 4.89 | [1] |
| SHG-44 (Human glioma) | IC50 | 4.03 | [1] | |
| Compound 13 | RPMI-8226 (Leukemia) | GI50 | 0.08 | |
| Compound 21 | K563 (Leukemia) | IC50 | 16.3 | |
| Compound 28 | A549 (Lung cancer) | IC50 | 8.64 | |
| HeLa (Cervical cancer) | IC50 | 6.05 | ||
| HT29 (Colon cancer) | IC50 | 0.63 | ||
| Karpas299 (Lymphoma) | IC50 | 13.87 | ||
| Compound S3c | A2780 (Ovarian cancer) | IC50 | 15.57 | [2] |
| A2780CISR (Cisplatin-resistant) | IC50 | 11.52 | [2] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Compound 37 | M. smegmatis | MIC | 30.38 | [3] |
| Compound 16 | E. coli | MIC | 1.56 - 6.25 | [3] |
| P. aeruginosa | MIC | 1.56 - 6.25 | [3] | |
| B. subtilis | MIC | 1.56 - 6.25 | [3] | |
| S. aureus | MIC | 1.56 - 6.25 | [3] | |
| Compound 43 | A. fumigatus | MIC | 0.03 | [3] |
| Compound 12 | S. aureus | MIC | 125-150 | [4] |
| E. coli | MIC | 125-150 | [4] | |
| A. niger | MIC | 125-150 | [4] |
MIC: Minimum Inhibitory Concentration.
Table 3: Anti-inflammatory Activity of Heterocyclic Compounds
| Compound | Assay | Activity Metric | Value (µM) | Reference |
| Compound 3e | COX-2 Inhibition | IC50 | 0.34 | [5] |
| Compound 3c | COX-2 Inhibition | IC50 | 1.39 | [5] |
| Compound 5d | NO Generation Inhibition | IC50 | 52.23 | [6] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the biological activities of 2-aminothiazole and related derivatives.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[7][8][9]
-
Reaction Setup: An α-haloketone and a thioamide are combined in a suitable solvent, often a lower alcohol like methanol or ethanol.
-
Reaction Conditions: The reaction mixture is typically heated under reflux with stirring for a specified period, ranging from 30 minutes to several hours.
-
Work-up: After cooling, the reaction mixture is poured into a solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrohalic acid formed during the reaction and to precipitate the thiazole product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 values are determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.[5]
-
Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is prepared along with a suitable substrate (e.g., arachidonic acid).
-
Compound Incubation: The test compounds are pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Measurement of Prostaglandin Production: The activity of the enzyme is determined by measuring the amount of prostaglandin produced, often using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Visualizations
Synthesis of 2-Aminothiazole Derivatives
The following diagram illustrates the general Hantzsch synthesis of 2-aminothiazole derivatives.
Caption: General workflow of the Hantzsch thiazole synthesis.
Biological Evaluation Workflow
This diagram outlines a typical workflow for the biological evaluation of newly synthesized compounds.
Caption: A typical workflow for drug discovery and development.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(4-n-Hexylphenylamino)-1,3-thiazoline
Disclaimer: No specific Safety Data Sheet (SDS) was found for 2-(4-n-Hexylphenylamino)-1,3-thiazoline. The following information is based on general guidelines for the disposal of hazardous laboratory chemicals and information available for similar thiazole and thiazoline compounds. Researchers, scientists, and drug development professionals must conduct a site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, it is crucial to wear the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE based on general laboratory safety protocols for handling potentially hazardous chemicals.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or in case of spills. |
General Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to a structured disposal protocol is essential to ensure safety and regulatory compliance.
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
Step 2: Container Selection and Management
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection. The original container is often a suitable choice.
-
Ensure the container is in good condition with a secure, tight-fitting lid.[1][2]
-
Do not overfill the container; a general guideline is to fill it to no more than 75-80% of its capacity to allow for expansion.[2]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Indicate the specific hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[1][3]
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Ensure secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks.[3]
-
Segregate the waste from incompatible materials, such as strong acids, bases, and oxidizers.[1]
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS department or contractor with all necessary information about the waste, including its identity, quantity, and hazards.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]
Disposal of Empty Containers:
-
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][6]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.[4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. gla.ac.uk [gla.ac.uk]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling 2-(4-n-Hexylphenylamino)-1,3-thiazoline
This guide provides crucial safety and logistical information for the handling and disposal of 2-(4-n-Hexylphenylamino)-1,3-thiazoline, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar thiazoline-based compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Engineering Controls | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety glasses with side shields or chemical splash goggles. | Nitrile or other chemically resistant gloves. Inspect gloves prior to use. | Laboratory coat. | NIOSH-approved respirator if dust generation is likely and engineering controls are insufficient. |
| Solution Preparation and Transfers | Chemical Fume Hood | Chemical splash goggles or a face shield.[1] | Chemically resistant gloves (e.g., nitrile). Use proper glove removal technique. | Laboratory coat or coveralls to minimize skin exposure.[1] | Not generally required if handled within a fume hood. |
| Running Reactions and Work-up | Chemical Fume Hood | Chemical splash goggles and a face shield, especially when handling larger quantities or under pressure/heat. | Chemically resistant gloves. Consider double-gloving for extended operations. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator should be available for emergency situations. |
| Spill Cleanup | Well-ventilated area. | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Coveralls or a chemical-resistant suit, depending on the spill size. | NIOSH-approved respirator with appropriate cartridges. |
| Waste Disposal | Designated waste accumulation area. | Safety glasses or goggles. | Chemically resistant gloves. | Laboratory coat. | Not generally required. |
Hazard and Precautionary Information
Based on data for analogous compounds, this compound is anticipated to cause skin and serious eye irritation, and may also cause respiratory irritation.[2][3]
Precautionary Statements:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash skin thoroughly after handling.[2]
-
Use only outdoors or in a well-ventilated area.[2]
-
Wear protective gloves, eye protection, and face protection.[2]
-
IF ON SKIN: Wash with plenty of soap and water.[2]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Experimental Protocols
Standard Handling Procedure:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[3]
-
Weighing: Conduct all weighing operations of the solid compound within a ventilated balance enclosure or a chemical fume hood to minimize inhalation of airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly in a chemical fume hood.
-
Reaction: Carry out all reactions in a chemical fume hood. Use appropriate glassware and ensure that the reaction setup is secure.
-
Post-Reaction: Quench reactions and perform work-ups within the fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][4]
Spill Response Protocol:
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a suitable container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not allow the product to enter drains.[2] Collect waste in clearly labeled, sealed containers and arrange for disposal by a licensed hazardous waste management company.
Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




